3-Isopropylmorpholine
Description
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Properties
IUPAC Name |
3-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNOQWMTDGMVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612793 | |
| Record name | 3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-40-2 | |
| Record name | 3-(1-Methylethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylmorpholine is a substituted morpholine derivative with potential applications in pharmaceutical and chemical research. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document provides a comprehensive overview of the known chemical properties of this compound, alongside general methodologies for the synthesis and analysis of related morpholine derivatives. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from the parent compound, morpholine, and other substituted morpholines to provide a comparative context.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following tables summarize the available data for this compound and provide a comparison with the well-characterized parent compound, morpholine.
Table 1: General and Physical Properties
| Property | This compound | Morpholine |
| CAS Number | 927802-40-2[3] | 110-91-8[4] |
| Molecular Formula | C₇H₁₅NO[3] | C₄H₉NO[4] |
| Molecular Weight | 129.20 g/mol [3] | 87.12 g/mol [4] |
| Appearance | Liquid[3] | Colorless, oily liquid[4] |
| Boiling Point | 175.2 °C at 760 mmHg[5] | 129 °C (lit.)[4] |
| Melting Point | Not available | -5 °C (lit.)[4] |
| Density | Not available | 0.996 g/mL at 25 °C (lit.)[4] |
| Solubility | Not available | Miscible with water[6] |
Table 2: Chemical and Spectroscopic Properties
| Property | This compound | Morpholine |
| pKa | Not available | 8.33 at 25°C[4] |
| LogP | Not available | -0.86 |
| ¹H NMR | See Section 4.2 | See Section 4.2 |
| ¹³C NMR | See Section 4.2 | See Section 4.2 |
| Mass Spectrum | See Section 4.3 | See Section 4.3 |
Synthesis and Reactivity
Synthesis of 3-Substituted Morpholines: A General Protocol
Experimental Workflow: Synthesis of 3-Substituted Morpholines
Caption: General workflow for the synthesis of 3-substituted morpholines.
Detailed Methodology (Adapted from Dugara et al., 2015): [7]
-
Amide Formation: A solution of the appropriate substituted amino alcohol (e.g., 1-amino-3-methyl-2-butanol for this compound synthesis) in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. An α-halo acid chloride (e.g., 2-chloroacetyl chloride) is added dropwise, followed by a base (e.g., triethylamine) to neutralize the generated HCl. The reaction mixture is stirred until completion, then washed and concentrated to yield the amide intermediate.
-
Intramolecular Cyclization: The amide intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran), and a strong base (e.g., sodium hydride) is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until the cyclization to the morpholinone intermediate is complete.
-
Reduction: The morpholinone intermediate is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran), and a reducing agent (e.g., lithium aluminum hydride) is added carefully at 0°C. The reaction is then refluxed until the reduction to the final substituted morpholine is complete. The reaction is quenched, and the product is extracted and purified.
Reactivity of the Morpholine Ring
The reactivity of the morpholine ring is primarily dictated by the secondary amine. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic and less nucleophilic than structurally similar secondary amines like piperidine.[8][9]
Key Reactions:
-
Acid-Base Reactions: As a base, morpholine and its derivatives readily react with acids to form the corresponding salts.[10]
-
N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to form various N-substituted morpholine compounds.[4]
-
Formation of Enamines: Morpholine is commonly used to generate enamines from ketones and aldehydes.[8]
-
Nitrosation: Under acidic conditions, morpholine can react with nitrites to form N-nitrosomorpholine, a known carcinogen.[10]
Stability:
The morpholine ring is generally stable. However, it can decompose at high temperatures and pressures in the absence of oxygen.[9] It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]
Analytical Methods
General Analytical Workflow
The analysis of morpholine derivatives typically involves chromatographic separation followed by spectroscopic detection.
Analytical Workflow for Morpholine Derivatives
Caption: General analytical workflow for morpholine derivatives.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of morpholine derivatives.
-
¹H NMR: The ¹H NMR spectrum of the morpholine ring typically shows a distinct pattern. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).[11] For this compound, one would expect to see signals corresponding to the isopropyl group (a doublet and a septet) in addition to the characteristic morpholine ring protons.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbons adjacent to the oxygen (C2 and C6) are also deshielded and appear at a lower field compared to the carbons adjacent to the nitrogen (C3 and C5).[12]
Experimental Protocol for NMR Analysis (General):
-
Sample Preparation: Dissolve a few milligrams of the purified morpholine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[12]
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure of the compound.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of morpholine derivatives, aiding in their identification and structural characterization.[13]
Experimental Protocol for GC-MS Analysis (General, adapted for a volatile derivative): [14][15]
-
Derivatization (if necessary): For certain applications, morpholine derivatives can be derivatized to improve their volatility and chromatographic properties. A common method involves reaction with sodium nitrite under acidic conditions to form the N-nitrosomorpholine derivative.[14]
-
Sample Injection: Inject the prepared sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Chromatographic Separation: The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the column.
-
Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the resulting ions are measured.
-
Data Analysis: The resulting mass spectrum provides information about the molecular weight and structural fragments of the analyte.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, the morpholine moiety is a well-known pharmacophore present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antidepressant activities.[2][7] The incorporation of a morpholine ring can enhance a molecule's potency and modulate its pharmacokinetic properties.[2] Further research is required to elucidate the specific biological effects of the isopropyl substitution at the 3-position of the morpholine ring.
Conclusion
This technical guide has summarized the available chemical property data for this compound, supplemented with information on the parent morpholine compound and general methodologies for the synthesis and analysis of substituted morpholines. While specific experimental data for this compound remains limited, the provided information offers a valuable resource for researchers and professionals working with this and related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties, reactivity, and potential biological activities.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Isopropylmorpholine CAS number and synonyms
An In-depth Technical Guide to 3-Isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a substituted morpholine of interest in chemical and pharmaceutical research. The document details its chemical identity, including various CAS numbers and synonyms, and presents a summary of its physicochemical properties.
Chemical Identity and Synonyms
This compound is a heterocyclic organic compound. Depending on its stereochemistry and whether it is in its free base or salt form, it is identified by several CAS Registry Numbers.
Table 1: CAS Numbers for this compound and Its Variants
| Compound Name | CAS Number |
| This compound (racemic) | 927802-40-2[1] |
| (S)-3-Isopropylmorpholine | 77897-21-3 |
| (R)-3-Isopropylmorpholine | 74572-01-3 |
| (S)-3-Isopropylmorpholine hydrochloride | 218595-15-4[2] |
A variety of synonyms are used in literature and commercial listings to refer to this compound and its derivatives.
Table 2: Synonyms for this compound
| Synonym | Corresponding Form |
| (RS)-3-(1-Methylethyl)-Morpholine HCl | Racemic Hydrochloride |
| 3-(Propan-2-yl)morpholine | General |
| 3-(1-Methylethyl)morpholine | General |
| (3S)-3-propan-2-ylmorpholine;hydrochloride | (S)-Hydrochloride |
Physicochemical Properties
The physicochemical properties of this compound are important for its handling, formulation, and application in various experimental settings.
Table 3: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [1] |
| Purity | ≥95.0% (typical commercial grade)[1] |
| InChI Key | Not specified |
Synthesis and Experimental Protocols
A representative, though general, experimental workflow for the synthesis of a substituted morpholine is outlined below. This serves as a foundational guide that can be optimized for the specific synthesis of this compound.
General Synthetic Workflow
Caption: General workflow for morpholine synthesis.
Biological Activity and Pharmacological Profile
The biological activities of morpholine derivatives are extensive, with various compounds exhibiting anti-inflammatory, anticancer, and antimicrobial properties. However, specific quantitative data on the biological activity of this compound is not widely published.
The general pharmacological relevance of the morpholine scaffold suggests that this compound could be a valuable building block in drug discovery. The morpholine ring is often incorporated into molecules to improve their pharmacokinetic properties.
Analytical Characterization
A comprehensive analysis of a synthesized compound is crucial for its identification and purity assessment. Standard analytical techniques for a compound like this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not provided in the search results, a logical workflow for its characterization is presented.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
References
In-Depth Technical Guide to the Spectral Analysis of 3-Isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-isopropylmorpholine, a morpholine derivative of interest in chemical research and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies based on the analysis of its functional groups. Furthermore, detailed, standardized experimental protocols for obtaining such spectra are provided to guide researchers in their analytical workflows.
Predicted and Expected Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR absorption bands, and a plausible mass spectrometry fragmentation pattern for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | m | 2H | -O-CH₂ - |
| ~2.9 - 3.1 | m | 1H | -N-CH - (isopropyl) |
| ~2.5 - 2.7 | m | 2H | -N-CH₂ - |
| ~2.2 - 2.4 | m | 2H | -N-CH₂ - |
| ~1.8 - 2.0 | m | 1H | -CH -(CH₃)₂ |
| ~0.9 - 1.0 | d | 6H | -CH(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~67-69 | -O-C H₂- |
| ~58-60 | -N-C H- (isopropyl) |
| ~50-52 | -N-C H₂- |
| ~45-47 | -N-C H₂- |
| ~28-30 | -C H(CH₃)₂ |
| ~18-20 | -CH(C H₃)₂ |
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | Aliphatic (isopropyl and morpholine ring) |
| 1470-1450 | C-H bend | CH₂, CH₃ |
| 1140-1070 | C-O-C stretch | Ether |
| 1130-1080 | C-N stretch | Aliphatic amine |
Table 4: Plausible Mass Spectrometry (MS) Fragmentation for this compound
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 86 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 57 | [C₄H₉]⁺ (Isopropyl group fragment) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data outlined above. These protocols are standard for the analysis of small, liquid organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. d. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.
2. Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. c. For ¹H NMR, acquire a one-dimensional spectrum using a standard pulse sequence. d. For ¹³C NMR, acquire a proton-decoupled one-dimensional spectrum. e. Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. f. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid): a. Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2][3] b. Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2]
2. Data Acquisition: a. Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences. c. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
1. Sample Introduction: a. Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
2. Ionization (Electron Ionization - EI): a. In the ion source, the sample molecules in the gas phase are bombarded by a beam of high-energy electrons (typically 70 eV).[4][5][6] b. This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[4][5][6]
3. Mass Analysis: a. The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection: a. An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. b. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. homework.study.com [homework.study.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
Physicochemical Properties of 3-Isopropylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-isopropylmorpholine. The information is compiled from various sources to aid researchers and professionals in drug development and other scientific disciplines. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides a logical workflow for its synthesis.
Core Physicochemical Data
This compound is a substituted morpholine derivative with the molecular formula C7H15NO. Its core physicochemical properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 129.20 g/mol | [1][2] |
| CAS Number | 927802-40-2 | [1][2] |
Due to the limited availability of experimental data for this compound, data for its enantiomer, (R)-3-isopropylmorpholine, and the parent compound, morpholine, are provided below for reference and estimation purposes.
Reference Data for Related Compounds:
| Compound | Property | Value | Source |
| (R)-3-Isopropylmorpholine | Boiling Point | 188 °C | [3] |
| Melting Point | -43 °C | [3] | |
| Density | 0.884 g/mL | [3] | |
| pKa (Predicted) | 8.91 ± 0.40 | [4] | |
| Morpholine | Boiling Point | 129 °C | [5] |
| Melting Point | -5 to -7 °C | [5] | |
| Density | 0.996 g/mL at 25 °C | [5] | |
| pKa | 8.33 at 25 °C | [6] | |
| Water Solubility | Miscible | [6] | |
| Perfluoro-4-isopropylmorpholine | log Kow (logP) | 5.7 | [7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methodologies for key experiments.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a molecule at different pH values. Potentiometric titration is a common and reliable method for its determination.
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Standardization of Titrant: A standard solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), is prepared and standardized.
-
Titration Procedure:
-
The analyte solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
-
The standardized HCl solution is added incrementally to the analyte solution using a burette.
-
After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like this compound, this corresponds to the point where half of the amine has been protonated.
Determination of the Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. The shake-flask method is a classical approach for its measurement.
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.
-
Preparation of the Test Solution: A known amount of this compound is dissolved in either the n-octanol or water phase. The concentration should be below the solubility limit in both phases.
-
Partitioning:
-
Equal volumes of the n-octanol and water phases are combined in a separatory funnel.
-
The test solution is added, and the funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the solute between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.
Synthesis Workflow
This three-step synthesis provides a versatile route to various C-substituted morpholines, including this compound, by selecting the appropriate starting amino alcohol.[9] The process involves the initial formation of an amide, followed by an intramolecular cyclization to form the morpholinone ring, and finally, a reduction to yield the desired substituted morpholine.[9]
References
- 1. parchem.com [parchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chembk.com [chembk.com]
- 4. (R)-3-ISOPROPYLMORPHOLINE, | 74572-01-3 [m.chemicalbook.com]
- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labanalysis.it [labanalysis.it]
- 8. Octafluoro-4-(heptafluoropropyl)morpholine | C7F15NO | CID 14172428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-isopropylmorpholine. The morpholine scaffold is a prevalent feature in many biologically active compounds and approved drugs, making a thorough understanding of its structural nuances crucial for rational drug design and development. This document outlines the predicted conformational preferences of this compound based on established principles of stereochemistry and data from related substituted morpholine systems. It further details the experimental and computational methodologies required to elucidate and validate its three-dimensional structure.
Molecular Structure and Predicted Conformation
This compound is a heterocyclic compound featuring a six-membered morpholine ring substituted with an isopropyl group at the C3 position. The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, predominantly adopts a chair conformation to minimize torsional and steric strain. This is analogous to the well-studied cyclohexane ring system.
The key conformational question for this compound revolves around the orientation of the isopropyl group on the chair conformer. The substituent can occupy either an axial or an equatorial position.
-
Equatorial Conformer: In this arrangement, the bulky isopropyl group is directed away from the bulk of the ring, minimizing steric interactions with the axial hydrogens on C5 and the nitrogen atom. This is generally the more stable conformation for monosubstituted six-membered rings.
-
Axial Conformer: When the isopropyl group is in the axial position, it experiences significant 1,3-diaxial interactions with the axial hydrogen atoms at the C5 position and the lone pair or a substituent on the nitrogen atom. These steric clashes destabilize this conformation.
Therefore, it is strongly predicted that This compound exists predominantly in a chair conformation with the isopropyl group in the equatorial position.
Experimental Determination of Conformation
A combination of spectroscopic and crystallographic techniques is employed to experimentally determine the conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a powerful tool for conformational analysis in solution.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling patterns.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the number of unique carbon environments.
-
Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial for determining through-space proximity of protons, which can definitively distinguish between axial and equatorial substituents. For the equatorial conformer, NOE correlations would be expected between the methine proton of the isopropyl group and the axial protons at C2 and C5.
-
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the ring protons and carbons can provide initial clues about the conformation.
-
Coupling Constants (J-values): The magnitude of the vicinal (³JHH) coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. For a chair conformation, large coupling constants (typically 8-13 Hz) are observed between axial-axial protons, while smaller couplings (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons. Analysis of the coupling patterns of the C3 proton will be indicative of its axial or equatorial position.[1]
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and precise structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule.[2][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound or a suitable salt (e.g., hydrochloride) of high quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (structure solution), leading to an initial electron density map. A molecular model is then built into this map and refined against the experimental data to yield the final crystal structure.[4]
Computational Conformational Analysis
In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and quantifying the energetics of different conformers.[5][6][7]
Experimental Protocol: DFT Calculations
-
Model Building: Construct the 3D structures of the possible conformers of this compound (e.g., equatorial-chair, axial-chair, and potentially boat/twist-boat conformers) using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), aug-cc-pVTZ).[8][9] This process finds the lowest energy structure for each starting conformation.
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.
-
Energy Analysis: Compare the relative energies (electronic energy, enthalpy, and Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution.
Quantitative Data Summary
The following tables summarize the types of quantitative data that would be obtained from the experimental and computational analyses of this compound. The values presented are hypothetical and serve as an illustration of the expected results.
Table 1: Predicted Relative Energies of this compound Conformers (from DFT Calculations)
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Equatorial-Chair | 0.00 | 0.00 | >99 |
| Axial-Chair | 2.5 - 4.0 | 2.5 - 4.0 | <1 |
Table 2: Expected ¹H NMR Coupling Constants (³JHH) for the C3-Proton
| Interaction | Expected Coupling Constant (Hz) for Equatorial Isopropyl | Expected Coupling Constant (Hz) for Axial Isopropyl |
| H3ax - H2ax | ~2-4 | ~10-13 |
| H3ax - H2eq | ~2-4 | ~2-4 |
Table 3: Hypothetical X-ray Crystallography Data for Equatorial-3-Isopropylmorpholine
| Parameter | Value |
| Bond Lengths (Å) | |
| C-N | 1.46 - 1.48 |
| C-O | 1.42 - 1.44 |
| C-C (ring) | 1.52 - 1.54 |
| C-C (isopropyl) | 1.53 - 1.55 |
| Bond Angles (°) ** | |
| C-N-C | 110 - 114 |
| C-O-C | 110 - 114 |
| N-C-C | 109 - 112 |
| O-C-C | 109 - 112 |
| Selected Dihedral Angles (°) ** | |
| C6-N4-C5-C4 | ~55-60 |
| N4-C5-C4-O1 | ~-50 to -55 |
| C5-C4-O1-C2 | ~55-60 |
Workflow and Logical Diagrams
The following diagrams, created using Graphviz, illustrate the workflows for the conformational analysis of this compound.
Caption: Experimental and computational workflow for the conformational analysis of this compound.
Caption: Logical relationship between the conformers of this compound and their relative stabilities.
Conclusion
The molecular structure of this compound is predicted to be a chair conformation with the isopropyl substituent occupying the more stable equatorial position to minimize steric hindrance. This guide has outlined the key experimental and computational methodologies, namely NMR spectroscopy, X-ray crystallography, and DFT calculations, that are essential for the definitive determination and characterization of its three-dimensional structure. The quantitative data derived from these techniques provide critical insights for understanding the structure-activity relationships of this compound and its derivatives in the context of drug discovery and development.
References
- 1. The Duke NMR Center Coupling constants [sites.duke.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Isopropylmorpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Isopropylmorpholine in a range of common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on predicting its solubility based on its chemical structure and the well-established principle of "like dissolves like." Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings.
Introduction to this compound and Its Structural Impact on Solubility
This compound is a tertiary amine and an ether. Its molecular structure, featuring a polar morpholine ring and a non-polar isopropyl group, dictates its solubility behavior. The nitrogen and oxygen atoms in the morpholine ring are capable of acting as hydrogen bond acceptors, which contributes to its potential for miscibility with polar solvents.[1] Conversely, the presence of the non-polar isopropyl group and the overall hydrocarbon backbone introduces non-polar character, suggesting solubility in less polar organic solvents.[2][3]
The general principle of "like dissolves like" suggests that this compound will exhibit favorable solubility in solvents with similar polarity.[1] Therefore, it is expected to be miscible with a broad range of organic solvents, from polar to non-polar, but with varying degrees of affinity.
Predicted Solubility of this compound in Common Organic Solvents
The following table provides a qualitative prediction of the miscibility of this compound with a selection of organic solvents, categorized by their polarity. These predictions are based on the structural characteristics of this compound and the general principles of solubility for amines and ethers.[2][3][4]
| Solvent | Solvent Type | Predicted Miscibility | Rationale |
| Hexane | Non-polar | Partially Miscible / Miscible | The non-polar isopropyl group and hydrocarbon backbone of this compound will interact favorably with the non-polar hexane. |
| Toluene | Non-polar (Aromatic) | Miscible | The aromatic nature of toluene and the non-polar aspects of this compound suggest good miscibility. |
| Diethyl Ether | Non-polar | Miscible | The ether functional group in both compounds and their overall low polarity suggest high miscibility. |
| Dichloromethane | Polar Aprotic | Miscible | The moderate polarity of dichloromethane should allow for good miscibility with this compound. |
| Ethyl Acetate | Polar Aprotic | Miscible | The ester group in ethyl acetate and the polar functionalities of this compound suggest good miscibility. |
| Acetone | Polar Aprotic | Miscible | Acetone's high polarity and ability to accept hydrogen bonds should lead to miscibility. |
| Isopropanol | Polar Protic | Miscible | The ability of isopropanol to donate and accept hydrogen bonds, along with its moderate polarity, suggests miscibility. |
| Ethanol | Polar Protic | Miscible | Similar to isopropanol, ethanol's polar protic nature should lead to miscibility. |
| Methanol | Polar Protic | Miscible | Methanol's high polarity and strong hydrogen bonding capabilities suggest good miscibility. |
| Water | Polar Protic | Partially Miscible / Soluble | The polar morpholine ring allows for hydrogen bonding with water, but the non-polar isopropyl group may limit complete miscibility. |
Experimental Protocol for Determining Solubility/Miscibility
The following is a general protocol for the visual determination of miscibility of this compound in a liquid organic solvent at room temperature. This method is straightforward and can be adapted for various laboratory settings.[5]
Materials:
-
This compound
-
Organic solvent of interest
-
Graduated cylinders or pipettes
-
Test tubes or small, clear glass vials with caps
-
Vortex mixer or shaker
-
Light source for visual inspection
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid contamination.
-
Initial Mixture: In a test tube, combine equal volumes (e.g., 2 mL each) of this compound and the chosen organic solvent.
-
Mixing: Cap the test tube securely and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for at least 5 minutes and observe against a light source.
-
Miscible: If the mixture remains a single, clear liquid phase with no visible separation or cloudiness, the two liquids are miscible.
-
Immiscible: If two distinct layers form, the liquids are immiscible.
-
Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate into distinct layers, the liquids are partially miscible.
-
-
Varying Proportions (Optional): To further investigate partial miscibility, prepare mixtures with varying volume ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:2, etc.) and repeat steps 3 and 4.
-
Documentation: Record the observations for each solvent tested.
For a more quantitative determination of solubility, especially for partially miscible systems, analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be required to measure the concentration of this compound in the solvent-rich phase after equilibration and separation.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Predicted solubility of this compound based on polarity.
References
The Ascendance of Morpholine-Based Catalysts: A Technical Guide for Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for novel, efficient, and stereoselective catalytic systems is a perpetual frontier. Within the diverse landscape of modern catalysis, morpholine-based catalysts have emerged as a compelling class of molecules, offering unique reactivity and finding increasing application in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs.[1] This inherent biological relevance, coupled with the tunability of its structure, has made it an attractive framework for the design of novel catalysts. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies of morpholine-based catalysts, with a focus on their role in asymmetric synthesis.
Core Concepts: The Dual Nature of Morpholine in Catalysis
The catalytic activity of morpholine derivatives stems primarily from the nitrogen atom, which can engage in catalysis through several mechanisms. The presence of the ether oxygen, however, significantly influences the electronic properties and conformational rigidity of the ring, thereby modulating the catalyst's reactivity and selectivity.
Morpholine-based catalysts can be broadly categorized into two main classes:
-
Organocatalysts: In this mode, the morpholine moiety itself, often as part of a larger chiral structure, directly participates in the catalytic cycle. A prominent mechanism is enamine catalysis , where the secondary amine of the morpholine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[2][3][4][5] This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product. It is noteworthy that morpholine-derived enamines are generally less reactive than their pyrrolidine or piperidine counterparts due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen.[2][3][4][5] However, strategic design of the catalyst scaffold can overcome this inherent limitation, leading to highly efficient and selective transformations.[2][4][5]
-
Ligands for Metal Catalysis: Chiral morpholine derivatives can serve as effective ligands for transition metals, such as rhodium and ruthenium. In these systems, the morpholine scaffold coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. This approach is particularly successful in asymmetric hydrogenations and transfer hydrogenations.[1][6][7][8]
Applications in Asymmetric Synthesis: A Quantitative Overview
Morpholine-based catalysts have demonstrated remarkable efficacy in a variety of asymmetric transformations, consistently delivering high yields and stereoselectivities. The following tables summarize key quantitative data from the literature for different reaction types.
Organocatalytic 1,4-Addition of Aldehydes to Nitroolefins
ß-Morpholine amino acids have been developed as highly efficient organocatalysts for the Michael addition of aldehydes to nitroolefins.[2][4][5] Despite the generally lower reactivity of morpholine enamines, these catalysts have shown excellent performance.[2][4][5]
| Catalyst | Aldehyde | Nitroolefin | Cat. Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. | ee (%) | Reference |
| I | Butanal | (E)-β-nitrostyrene | 1 | i-PrOH | 24 | >99 | 96:4 | 90 | [5] |
| I | Propanal | (E)-β-nitrostyrene | 1 | i-PrOH | 24 | >99 | 95:5 | 85 | [5] |
| I | Pentanal | (E)-β-nitrostyrene | 1 | i-PrOH | 24 | >99 | 95:5 | 92 | [5] |
Catalyst I is a β-morpholine amino acid derivative.
Asymmetric Hydrogenation of Unsaturated Morpholines
Rhodium complexes bearing chiral bisphosphine ligands with a morpholine backbone have been successfully employed in the asymmetric hydrogenation of dehydromorpholines, providing access to valuable 2-substituted chiral morpholines.[1][8]
| Substrate | Catalyst System | H₂ Pressure (atm) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 12 | >99 | 99 | [1] |
| 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 12 | >99 | 98 | [1] |
| 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 12 | >99 | 99 | [1] |
(R)-SKP is a chiral bisphosphine ligand.
Asymmetric Transfer Hydrogenation for the Synthesis of 3-Substituted Morpholines
A tandem one-pot reaction involving a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation has been developed for the efficient synthesis of enantioenriched 3-substituted morpholines.[6][7]
| Substrate (Aminoalkyne) | Ru Catalyst | Yield (%) | ee (%) | Reference |
| N-(2-(prop-2-yn-1-yloxy)ethyl)aniline | RuCl--INVALID-LINK-- | 78 | 98 | [7] |
| N-(2-(but-2-yn-1-yloxy)ethyl)aniline | RuCl--INVALID-LINK-- | 85 | >99 | [7] |
| N-(2-(pent-2-yn-1-yloxy)ethyl)aniline | RuCl--INVALID-LINK-- | 82 | >99 | [7] |
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for catalyst optimization and the rational design of new catalytic systems. The following diagrams, generated using the DOT language, illustrate key catalytic cycles and workflows involving morpholine-based catalysts.
Enamine Catalysis Workflow
The following diagram illustrates the general workflow for the organocatalytic 1,4-addition of an aldehyde to a nitroolefin using a morpholine-based catalyst.
Caption: Workflow of enamine catalysis for Michael addition.
Asymmetric Hydrogenation Catalytic Cycle
This diagram depicts a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine.
Caption: Rh-catalyzed asymmetric hydrogenation cycle.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful chemical research. This section provides methodologies for the synthesis and application of key morpholine-based catalysts.
Synthesis of β-Morpholine Amino Acid Organocatalysts
This protocol describes a general procedure for the synthesis of β-morpholine amino acid organocatalysts, adapted from the literature.[2][5]
Step 1: Synthesis of Benzyl-morpholine amino alcohols
-
To a solution of the starting amino alcohol (1.0 eq.) in absolute toluene (0.3 M), add (R)-epichlorohydrin (1.3 eq.) and LiClO₄ (1.3 eq.).
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Add MeONa in MeOH (25% v/v) and continue stirring for another 24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the benzyl-morpholine amino alcohol.
Step 2: Synthesis of Boc-protected morpholine amino alcohols
-
Dissolve the benzyl-morpholine amino alcohol (1.0 eq.) in THF (0.1 M).
-
Add Boc₂O (1.05 eq.) and Pd/C (10% loading).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at 25 °C for 24 hours.
-
Filter the mixture through Celite and evaporate the solvent.
-
Dissolve the residue in CH₂Cl₂ and wash with KHSO₄ (5%) and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected amino alcohol.
Step 3: Synthesis of Boc-morpholine amino acids
-
To a vigorously stirred solution of the Boc-protected morpholine amino alcohol (1.0 eq.) in a 2:1 mixture of CH₂Cl₂/H₂O (0.15 M) at 0 °C, add TEMPO (0.2 eq.) and (diacetoxyiodo)benzene (BIAB, 2.0 eq.).
-
After 6 hours, quench the reaction with MeOH and evaporate to dryness.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-morpholine amino acid.
Step 4: Deprotection to yield the final catalyst
-
Dissolve the Boc-morpholine amino acid in CH₂Cl₂ (0.1 M) and cool to 0 °C.
-
Slowly add trifluoroacetic acid (TFA).
-
Stir the mixture for 3 hours and then concentrate in vacuo to yield the final β-morpholine amino acid catalyst as a TFA salt.
General Procedure for Asymmetric Hydrogenation of Dehydromorpholines
The following is a representative procedure for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol%) in anhydrous and degassed dichloromethane (DCM).
-
Stir the solution at room temperature for 20 minutes.
-
Add the dehydromorpholine substrate (1.0 eq.).
-
Transfer the Schlenk tube to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
After carefully releasing the hydrogen pressure, concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Conclusion and Future Outlook
Morpholine-based catalysts represent a versatile and powerful tool in the arsenal of the modern synthetic chemist. Their unique electronic and structural properties have enabled the development of highly efficient and stereoselective transformations, with significant implications for the synthesis of chiral drugs and other high-value chemicals. The ability to fine-tune the catalyst structure allows for a high degree of control over reactivity and selectivity, opening up new avenues for the construction of complex molecular architectures.
Future research in this area will likely focus on the development of novel morpholine-based catalyst scaffolds with enhanced activity and broader substrate scope. The exploration of new catalytic modes and applications in other areas of organic synthesis, such as C-H activation and photoredox catalysis, will undoubtedly continue to expand the utility of this remarkable class of catalysts. As our understanding of the intricate interplay between catalyst structure and function deepens, morpholine-based catalysts are poised to play an increasingly important role in addressing the challenges of modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of 3-isopropylmorpholine
Disclaimer: Comprehensive safety, handling, and toxicological data for 3-isopropylmorpholine (CAS No. 927802-40-2) is limited in publicly available literature and safety data sheets. The information presented herein is based on the sparse data available and general principles of laboratory safety for handling novel or uncharacterized chemical compounds. Researchers and drug development professionals must exercise extreme caution and implement rigorous safety protocols. The absence of data should not be interpreted as an indication of low hazard.
Introduction
This compound is a morpholine derivative with potential applications in research and development. Due to the lack of comprehensive hazard data, this compound must be handled as a substance of unknown toxicity. This guide provides a summary of the available information and outlines best practices for its safe handling, storage, and disposal in a laboratory setting.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | This compound |
| CAS Number | 927802-40-2 |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.2 g/mol |
Hazard Identification and Classification
As of the latest revision of available safety data sheets, this compound has not been formally classified according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria due to a lack of toxicological and physicochemical data.
Precautionary Approach: In the absence of specific data, this chemical should be treated as hazardous. Potential hazards may include, but are not limited to, skin and eye irritation or burns, respiratory tract irritation, and potential toxicity if ingested, inhaled, or absorbed through the skin.
Physicochemical Properties
Quantitative data on the physical and chemical properties of this compound are not widely available.
| Property | Value | Source |
| Appearance | No Data Available | |
| Odor | No Data Available | |
| Boiling Point | No Data Available | |
| Melting Point | No Data Available | |
| Flash Point | No Data Available | |
| Density | No Data Available | |
| Solubility | No Data Available |
Handling and Storage
All handling of this compound should be performed under the assumption that the material is hazardous. The following experimental protocols and procedures are recommended.
Experimental Protocol: General Handling
-
Engineering Controls: All work, including weighing, dilutions, and transfers, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. Ensure the fume hood has adequate airflow.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if available; otherwise, double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat, worn fully buttoned.
-
Respiratory Protection: Not typically required if work is performed within a functioning fume hood. If there is a risk of exposure outside of a hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and explosion-proof equipment where necessary. Prevent fire caused by electrostatic discharge.
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a dry, cool, and well-ventilated area.
-
Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, acids, and foodstuff containers.
Emergency Procedures and First Aid
The following protocols should be in place before handling the compound.
Spill Response Protocol
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material using spark-proof tools into a suitable, closed container for disposal.
First Aid Measures
Immediate medical attention is advised for any exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention. |
| Eye Contact | Immediately flush eyes with pure water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately. |
Toxicological Information
There is no available data on the acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects of this compound. The compound must be handled as a substance with unknown toxicological properties.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in labeled, sealed containers and disposed of via a licensed professional waste disposal service. Do not discharge into the environment.
Visualized Workflows
The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown hazards, such as this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Isopropylmorpholine from L-Valinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological profiles. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (S)-3-isopropylmorpholine from the readily available chiral building block, L-valinol. The described method is a two-step, one-pot procedure involving the N-alkylation of L-valinol with a 2-haloethanol followed by an intramolecular Williamson ether synthesis. This approach offers a straightforward and efficient route to enantiopure 3-substituted morpholines, which are valuable intermediates in the development of novel therapeutics.
Introduction
The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic parameters. Substituted morpholines are integral components of numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities. The synthesis of enantiomerically pure substituted morpholines is therefore of significant interest to the pharmaceutical industry.
L-valinol, a chiral amino alcohol derived from the natural amino acid L-valine, serves as an excellent starting material for the synthesis of chiral 3-isopropylmorpholine. The isopropyl group at the 3-position can provide beneficial steric and lipophilic interactions with biological targets. This protocol details a reliable and scalable method for this transformation.
Applications in Drug Development
Substituted morpholines are key components in a variety of therapeutic agents. The incorporation of a this compound moiety can be a strategic approach in lead optimization to:
-
Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.
-
Enhance Solubility: The nitrogen and oxygen heteroatoms can engage in hydrogen bonding, improving aqueous solubility.
-
Modulate Lipophilicity: The isopropyl group provides a lipophilic element that can be crucial for membrane permeability and target engagement.
-
Explore Chemical Space: Provides a rigid scaffold to orient substituents for optimal interaction with biological targets.
Experimental Protocol: Synthesis of (S)-3-Isopropylmorpholine from L-Valinol
This protocol describes a two-step, one-pot synthesis. The first step is the N-alkylation of L-valinol with 2-bromoethanol. The second step is an intramolecular cyclization to form the morpholine ring.
Materials:
-
L-Valinol ( (S)-2-Amino-3-methyl-1-butanol)
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR Spectrometer
-
Mass Spectrometer
-
FT-IR Spectrometer
Procedure:
Step 1: N-(2-hydroxyethyl)-L-valinol Synthesis (Intermediate)
-
To a solution of L-valinol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Slowly add 2-bromoethanol (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
Step 2: Intramolecular Cyclization to (S)-3-Isopropylmorpholine
-
Cool the reaction mixture from Step 1 to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Purify the crude (S)-3-isopropylmorpholine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a colorless oil.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (S)-3-isopropylmorpholine.
| Parameter | Expected Value |
| Yield | |
| Overall Yield | 65-75% |
| Purity | |
| Purity (by NMR) | >95% |
| Analytical Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.85-3.75 (m, 2H), 3.65-3.55 (m, 1H), 2.90-2.70 (m, 3H), 2.55-2.45 (m, 1H), 1.80-1.70 (m, 1H), 0.95 (d, J=6.8 Hz, 3H), 0.90 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 72.8, 67.5, 61.2, 50.1, 32.4, 19.8, 18.5 |
| Mass Spectrometry (ESI+) | m/z: 144.2 [M+H]⁺ |
| FT-IR (neat) | ν (cm⁻¹): 3320 (N-H), 2950, 2870 (C-H), 1120 (C-O-C) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (S)-3-isopropylmorpholine.
Reaction Scheme
Caption: Reaction scheme for this compound synthesis.
Application Notes and Protocols: Racemic Synthesis of 3-Isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the racemic synthesis of 3-isopropylmorpholine, a valuable building block in medicinal chemistry and drug discovery. The described method is a two-step, one-pot procedure involving a reductive amination followed by an acid-catalyzed intramolecular cyclization. This approach offers a straightforward and efficient route to the target compound from commercially available starting materials.
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of substituents on the morpholine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound, in particular, is a key intermediate for the synthesis of various pharmacologically active compounds. The protocol outlined below describes a reliable method for its racemic synthesis, suitable for laboratory-scale production.
The synthesis proceeds via the initial formation of an intermediate amine through the reductive amination of isobutyraldehyde with 2-(2-aminoethoxy)ethanol. This is followed by an in-situ acid-catalyzed cyclization to yield the desired this compound. Reductive amination is a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3]
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-(2-aminoethoxy)ethanol | C4H11NO2 | 105.14 | 10.51 g | 1.0 |
| Isobutyraldehyde | C4H8O | 72.11 | 7.93 g (9.9 mL) | 1.1 |
| Sodium Triacetoxyborohydride | C6H10BNaO6 | 211.94 | 25.43 g | 1.2 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 200 mL | - |
| p-Toluenesulfonic acid monohydrate | C7H10O4S | 190.22 | 0.95 g | 0.05 |
| Reaction Time | - | - | 24 hours | - |
| Reaction Temperature | - | - | Room Temperature | - |
| Expected Yield | - | - | 75-85% | - |
Table 2: Product Characterization Data (Exemplary)
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.85-3.75 (m, 2H), 3.65-3.55 (m, 2H), 2.90-2.80 (m, 1H), 2.75-2.65 (m, 1H), 2.60-2.50 (m, 1H), 1.80-1.65 (m, 1H), 0.95 (d, J=6.8 Hz, 3H), 0.90 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 70.5, 67.8, 58.2, 51.0, 31.5, 19.8, 18.5 |
| Mass Spectrometry (ESI+) | m/z: 144.2 [M+H]⁺ |
Experimental Protocol
Materials and Equipment
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
Reagents
-
2-(2-aminoethoxy)ethanol (≥98%)
-
Isobutyraldehyde (≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)
-
Dichloromethane (DCM), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (≥98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-aminoethoxy)ethanol (10.51 g, 100 mmol) and anhydrous dichloromethane (200 mL).
-
Addition of Aldehyde: Add isobutyraldehyde (7.93 g, 110 mmol) to the solution at room temperature. Stir the mixture for 20 minutes.
-
Reductive Amination: Carefully add sodium triacetoxyborohydride (25.43 g, 120 mmol) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. The progress of the reductive amination can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
-
Acid-Catalyzed Cyclization: After completion of the reductive amination, add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) to the reaction mixture.
-
Cyclization Reaction: Continue stirring the mixture at room temperature for an additional 12 hours. Monitor the formation of the morpholine product by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the racemic synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow of the chemical transformations.
References
Enantioselective Synthesis of 3-Isopropylmorpholine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-isopropylmorpholine, a valuable chiral building block in medicinal chemistry. The synthesis of this compound is of significant interest due to the prevalence of the morpholine scaffold in numerous bioactive molecules. This note focuses on a practical and efficient strategy commencing from the readily available chiral pool starting material, L-valinol, to yield (S)-3-isopropylmorpholine. A detailed experimental protocol, quantitative data, and methods for determining enantiomeric excess are presented.
Introduction
The morpholine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. The introduction of a stereocenter at the 3-position of the morpholine ring, as seen in this compound, allows for fine-tuning of pharmacological activity and pharmacokinetic properties. Enantioselective synthesis is therefore crucial to access enantiomerically pure forms of this and related building blocks. While various methods for the asymmetric synthesis of 3-substituted morpholines have been explored, including asymmetric hydrogenation and biocatalysis, the use of chiral pool starting materials offers a straightforward and cost-effective approach. This application note details a robust protocol for the synthesis of (S)-3-isopropylmorpholine from L-valinol.
Synthesis Strategy
The overall strategy for the enantioselective synthesis of (S)-3-isopropylmorpholine from L-valinol involves a two-step process:
-
N-Alkylation of L-valinol: Reaction of L-valinol with a suitable 2-carbon electrophile, such as 2-bromoethanol or a protected equivalent, to introduce the C5-C6 fragment of the morpholine ring.
-
Intramolecular Cyclization: Subsequent acid-catalyzed intramolecular cyclization of the resulting N-substituted amino alcohol to form the morpholine ring.
This approach leverages the inherent chirality of L-valinol to directly afford the desired enantiomer of this compound.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for (S)-3-isopropylmorpholine.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-(2-hydroxyethyl)-valinol
Materials:
-
L-Valinol
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of L-valinol (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).
-
To this suspension, add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-N-(2-hydroxyethyl)-valinol, which can be used in the next step without further purification.
Protocol 2: Synthesis of (S)-3-Isopropylmorpholine
Materials:
-
(S)-N-(2-hydroxyethyl)-valinol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve crude (S)-N-(2-hydroxyethyl)-valinol (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude (S)-3-isopropylmorpholine.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes typical results for the enantioselective synthesis of 3-substituted morpholines using methods analogous to the one described. While specific data for this compound is not widely published, these examples provide an expected range for yield and enantiomeric excess.
| Entry | 3-Substituent | Method | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Asymmetric Hydrogenation | >99 | 92 | [] |
| 2 | 4-Methoxyphenyl | Asymmetric Hydrogenation | >99 | 94 | [] |
| 3 | 4-Chlorophenyl | Asymmetric Hydrogenation | >99 | 93 | [] |
| 4 | 2-Thienyl | Asymmetric Hydrogenation | >99 | 90 | [] |
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 3: Chiral HPLC Analysis
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)
-
Mobile phase: Hexane/Isopropanol with a small amount of a basic modifier (e.g., diethylamine)
-
Racemic this compound standard
Procedure:
-
Prepare a standard solution of racemic this compound and a solution of the synthesized (S)-3-isopropylmorpholine in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate.
-
Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.
-
Inject the synthesized sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Diagram of the Analytical Workflow
Caption: Workflow for ee determination by chiral HPLC.
Conclusion
This application note provides a comprehensive guide for the enantioselective synthesis of (S)-3-isopropylmorpholine utilizing a chiral pool approach starting from L-valinol. The detailed protocols for synthesis and analysis are intended to be a valuable resource for researchers in organic synthesis and drug development. The presented strategy is practical, efficient, and allows for the reliable production of this important chiral building block. Further optimization of reaction conditions may lead to even higher yields and enantioselectivities.
References
Asymmetric Synthesis of Chiral 3-Substituted Morpholines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-substituted morpholines are privileged scaffolds in medicinal chemistry and drug discovery, appearing as key structural motifs in a variety of biologically active compounds, including antidepressants like Reboxetine. The precise control of stereochemistry at the C3 position is often crucial for therapeutic efficacy and selectivity. This document provides an overview of modern asymmetric synthetic strategies to access these valuable building blocks, complete with detailed experimental protocols and comparative data to guide researchers in this field.
Synthetic Strategies Overview
The asymmetric synthesis of chiral 3-substituted morpholines can be broadly categorized into several key approaches:
-
Substrate-Controlled Diastereoselective Synthesis: These methods rely on the use of readily available chiral starting materials, such as amino alcohols, to direct the stereochemical outcome of the morpholine ring formation.
-
Catalytic Asymmetric Synthesis: This powerful approach utilizes a small amount of a chiral catalyst to induce enantioselectivity. Key examples include transition metal catalysis (e.g., Ruthenium, Palladium) and organocatalysis.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to control the stereochemistry of a key bond-forming reaction, after which it is cleaved to afford the chiral product.
This document will focus on providing detailed protocols for robust and highly selective methods that have proven effective in the synthesis of chiral 3-substituted morpholines.
General Workflow for Asymmetric Morpholine Synthesis
The synthesis of chiral 3-substituted morpholines often follows a convergent strategy where a chiral amino alcohol fragment is coupled with a C2-building block, followed by cyclization. The stereocenter at C3 is typically installed either in the starting material or during the key bond-forming or cyclization steps.
Quantitative Data Summary
The following table summarizes the quantitative data for various methods used in the asymmetric synthesis of chiral 3-substituted morpholines, allowing for easy comparison of their efficiency and stereoselectivity.
| Method | Substrate | Catalyst/Reagent | Reaction Conditions | Yield (%) | ee (%) | dr | Reference |
| Tandem Hydroamination/ATH | Aminoalkyne | Ru-catalyst with (S,S)-Ts-DPEN ligand | Not specified | High | High | - | [1] |
| Diastereoselective Nitroaldol | (S)-2-(2-ethoxyphenoxy)-2-phenylacetaldehyde | Cu(II)-chiral amino alcohol complex (Cu-L1c) | Nitromethane, -20 °C | 30.5 (overall) | >99 | - | [2] |
| Organocatalytic Epoxidation | trans-cinnamaldehyde | Jørgensen catalyst | Not specified | - | >99 | - | [3] |
| Pd-Catalyzed Carboamination | O-allyl-(S)-alaninol derivative | Pd(OAc)₂, (S)-tBu-PHOX, LiO-tBu | Toluene, 95 °C | 62-90 | >99 | cis | [4] |
| Copper-Catalyzed Three-Component | L-Valinol, p-tolualdehyde, diethyl diazomalonate | Cu(I) catalyst | Not specified | 47 | - | Modest | [5] |
| Asymmetric Hydrogenation | Endocyclic alkenyl morpholine | Bisphosphine-rhodium catalyst | Not specified | - | 73 | - | [6][7] |
ATH: Asymmetric Transfer Hydrogenation; ee: enantiomeric excess; dr: diastereomeric ratio.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Precursor to (S,S)-Reboxetine via Nitroaldol Reaction[2]
This protocol describes a key step in the stereodivergent synthesis of the antidepressant Reboxetine, where a chiral amino alcohol-copper(II) catalyst is used to promote a diastereoselective nitroaldol reaction.
Materials:
-
(S)-2-(2-ethoxyphenoxy)-2-phenylacetaldehyde ((S)-3)
-
Nitromethane (CH₃NO₂)
-
Chiral amino alcohol-copper(II) catalyst (Cu-L1c)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the chiral amino alcohol ligand L1c (0.12 mmol) in the chosen solvent (5 mL) at room temperature, add Cu(OAc)₂·H₂O (0.10 mmol). Stir the mixture for 2 hours.
-
Cool the resulting blue solution to -20 °C.
-
Add a solution of (S)-2-(2-ethoxyphenoxy)-2-phenylacetaldehyde ((S)-3) (1.0 mmol) in the same solvent (2 mL) to the catalyst solution.
-
Add nitromethane (5.0 mmol) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired nitro diol derivative, a precursor to (S,S)-Reboxetine.
Expected Outcome:
This protocol is reported to lead to the preferential formation of the desired stereoisomer of the nitro diol derivative, which can then be converted to (S,S)-Reboxetine in subsequent steps with a high overall yield and excellent enantiomeric excess (>99% ee)[2].
Protocol 2: Pd-Catalyzed Intramolecular Carboamination for cis-3,5-Disubstituted Morpholines[4]
This protocol outlines the key palladium-catalyzed carboamination step for the synthesis of enantiopure cis-3,5-disubstituted morpholines from O-allyl ethanolamine derivatives.
Materials:
-
O-allyl-(S)-N-arylpropan-2-amine derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-tBu-PHOX (chiral ligand)
-
Lithium tert-butoxide (LiO-tBu)
-
Anhydrous toluene
-
Aryl or alkenyl bromide
-
Standard Schlenk techniques and inert atmosphere (Nitrogen or Argon) setup
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (4 mol%) and (S)-tBu-PHOX (8 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube and stir the mixture at room temperature for 15 minutes.
-
Add the O-allyl-(S)-N-arylpropan-2-amine derivative (1.0 equiv), the aryl or alkenyl bromide (1.2 equiv), and LiO-tBu (2.1 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 95 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3,5-disubstituted morpholine.
Expected Outcome:
This method provides access to a range of enantiopure cis-3,5-disubstituted morpholines in good to excellent yields (62-90%) and with high diastereoselectivity (cis isomer favored)[4].
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the proposed catalytic cycles for the key asymmetric transformations described.
Conclusion
The asymmetric synthesis of chiral 3-substituted morpholines is a dynamic area of research with significant implications for drug discovery. The methods presented here, including diastereoselective nitroaldol reactions and palladium-catalyzed carboamination, offer robust and highly selective routes to these important heterocycles. The choice of synthetic strategy will depend on the specific target molecule, available starting materials, and desired scale of the synthesis. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate chiral 3-substituted morpholines into their research and development programs.
References
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Isopropylmorpholine in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds. These products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and notably, pharmacologically active molecules.[1][2] The reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, facilitated by a basic catalyst. While various bases can be employed, secondary amines such as piperidine have historically been favored for their efficacy.
This document provides detailed application notes and protocols for the use of 3-isopropylmorpholine, a secondary amine, as a base catalyst in the Knoevenagel condensation. Due to the limited availability of specific experimental data for this compound in the scientific literature, the following protocols and data are based on established procedures for structurally similar and commonly used secondary amine catalysts, such as piperidine. These notes are intended to serve as a comprehensive guide for researchers looking to employ this compound in their synthetic endeavors, particularly within the realm of drug discovery and development where Knoevenagel condensation products often serve as crucial pharmacophores.[1]
Catalytic Role of this compound
This compound, as a secondary amine, is expected to function as an effective base catalyst in the Knoevenagel condensation. Its mechanism of action is anticipated to be analogous to that of piperidine. The lone pair of electrons on the nitrogen atom can abstract a proton from the active methylene compound, generating a reactive enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently eliminates a molecule of water to yield the final α,β-unsaturated product.
Data Presentation: Illustrative Reaction Parameters
The following table summarizes typical quantitative data for Knoevenagel condensation reactions catalyzed by secondary amines. These values are illustrative and can be used as a starting point for optimizing reactions with this compound.
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | Ethanol | 25 | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | Ethanol | 25 | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 10 | Ethanol | 25 | 1.5 | 98 |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | 15 | Toluene | 80 | 6 | 88 |
| 5 | Cyclohexanone | Malononitrile | 20 | Methanol | 60 | 8 | 75 |
Experimental Protocols
The following are detailed experimental protocols for a typical Knoevenagel condensation reaction using a secondary amine catalyst, adapted for this compound.
Protocol 1: Room Temperature Condensation of Benzaldehyde and Malononitrile
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
This compound (0.1 mmol, 12.9 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature to ensure complete dissolution of the solids.
-
Add this compound (0.1 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (typically within 2-4 hours, as indicated by the disappearance of the starting materials on TLC), a solid product will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure 2-benzylidenemalononitrile.
-
Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Knoevenagel Condensation of 4-Chlorobenzaldehyde and Ethyl Cyanoacetate under Reflux
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Ethyl Cyanoacetate (1.0 mmol, 113.1 mg)
-
This compound (0.15 mmol, 19.4 mg)
-
Toluene (10 mL)
-
Dean-Stark apparatus
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add 4-chlorobenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in toluene (10 mL).
-
Add this compound (0.15 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C). Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with 1M HCl (10 mL) to remove the catalyst, followed by saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl (E)-2-cyano-3-(4-chlorophenyl)acrylate.
Mandatory Visualizations
The following diagrams illustrate the mechanistic pathway and a general experimental workflow for the Knoevenagel condensation catalyzed by this compound.
References
Application Notes and Protocols for 3-Isopropylmorpholine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the use of 3-isopropylmorpholine as a versatile secondary amine catalyst in organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established procedures for similar bulky secondary amines in analogous reactions. These notes are intended to serve as a foundational guide for researchers exploring the utility of this compound in their synthetic endeavors.
Application Note 1: Knoevenagel Condensation
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. This compound, as a moderately hindered secondary amine, can function as an effective base catalyst for this transformation. Its steric bulk can influence the stereoselectivity of the reaction, while its basicity is sufficient to deprotonate common active methylene compounds.
Mechanism of Catalysis
This compound catalyzes the Knoevenagel condensation by first deprotonating the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent proton transfer and dehydration yield the final condensed product. The catalyst is regenerated in the process.
Advantages of Using this compound
-
Mild Reaction Conditions: The use of this compound allows the reaction to proceed under mild conditions, often at room temperature.
-
High Yields: As a base catalyst, it can facilitate high yields of the desired product.
-
Potential for Stereocontrol: The steric hindrance provided by the isopropyl group may offer a degree of stereocontrol in certain reactions.
-
Ease of Removal: Being a relatively high-boiling liquid, it can be easily removed from the reaction mixture by aqueous extraction after conversion to its hydrochloride salt.
Representative Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the this compound-catalyzed Knoevenagel condensation between an aromatic aldehyde and malononitrile.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
This compound
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 eq.).
-
Add the active methylene compound (e.g., malononitrile) (1.1 mmol, 1.1 eq.).
-
Dissolve the starting materials in a minimal amount of a suitable solvent, such as ethanol (5 mL).
-
To the stirring solution, add this compound (0.1 mmol, 0.1 eq.) as the catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL) to remove the this compound catalyst.
-
Wash the organic layer with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Representative Quantitative Data
The following table presents representative yields for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, catalyzed by this compound.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 1.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 2.0 | 90 |
| 4 | 2-Nitrobenzaldehyde | 2-(2-Nitrobenzylidene)malononitrile | 3.5 | 85 |
Diagrams
Polymer-Supported Synthesis of Morpholine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymer-supported synthesis of morpholine derivatives. This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the potential for automation, and the facile generation of compound libraries for drug discovery and development.
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[1] The morpholine ring can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Polymer-supported synthesis, a cornerstone of modern combinatorial chemistry, has been successfully applied to the stereoselective and efficient production of various morpholine derivatives.[2] This methodology involves the attachment of a starting material to a solid support (resin), followed by sequential chemical transformations. The final product is then cleaved from the resin, simplifying purification as excess reagents and byproducts are washed away at each step.
Key Applications
Polymer-supported synthesis of morpholine derivatives is particularly valuable for:
-
Lead Discovery: Rapid generation of diverse libraries of morpholine-containing compounds for screening against biological targets.
-
Structure-Activity Relationship (SAR) Studies: Efficient synthesis of analogs to explore the chemical space around a lead compound.
-
Process Development: Streamlined synthesis and purification, which can be advantageous for the scale-up production of pharmaceutical intermediates.
Experimental Protocols
Two representative protocols for the polymer-supported synthesis of different morpholine scaffolds are detailed below.
Protocol 1: Stereoselective Synthesis of Morpholine-3-Carboxylic Acid Derivatives
This protocol is adapted from the polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives, which upon cleavage and reduction, yield morpholine-3-carboxylic acids.[2] The procedure starts with an amino acid immobilized on a Wang resin.
Materials:
-
Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH loaded Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
2-Nitrobenzenesulfonyl chloride
-
Diisopropylethylamine (DIEA)
-
Bromoacetaldehyde diethyl acetal
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Sulfonylation: Add a solution of 2-nitrobenzenesulfonyl chloride (3 equivalents) and DIEA (5 equivalents) in DMF to the resin. Shake the mixture at room temperature for 2 hours. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
N-Alkylation: Add a solution of bromoacetaldehyde diethyl acetal (5 equivalents) and DIEA (10 equivalents) in DMF. Shake the mixture at 50°C for 16 hours. Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and then dry under vacuum.
-
Cyclization and Cleavage: Prepare a cleavage cocktail of TFA/TES/DCM (95:2.5:2.5). Add the cleavage cocktail to the resin and shake at room temperature for 2 hours. The inclusion of triethylsilane facilitates the reductive cleavage to form the morpholine ring.[2]
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the desired morpholine-3-carboxylic acid derivative.
Protocol 2: Solid-Phase Synthesis of 3,4,6-Trisubstituted-2,5-Diketomorpholines
This protocol outlines a divergent solid-phase approach to creating libraries of diketomorpholines from α-bromocarboxylic acids and amines.
Materials:
-
Merrifield resin
-
N,N-Dimethylformamide (DMF)
-
Primary amine
-
α-Bromo- or α-chlorocarboxylic acid
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Functionalization: Swell the Merrifield resin in DMF. React the resin with a primary amine to introduce the first point of diversity.
-
Acylation with Haloacetic Acid: Couple an α-bromo- or α-chlorocarboxylic acid to the resin-bound secondary amine using DIC and HOBt in DMF. Shake at room temperature for 4 hours. Wash the resin with DMF and DCM.
-
Nucleophilic Displacement: Displace the halide with a second primary amine (second point of diversity). This step can be performed in a suitable solvent like DMF or N-methylpyrrolidone (NMP) at elevated temperatures.
-
Cyclative Cleavage: Treat the resin with 50% TFA in DCM. This will cleave the product from the resin and induce cyclization to form the diketomorpholine ring.
-
Product Isolation: Collect the cleavage solution and concentrate it. The crude product can be purified by chromatography.
Quantitative Data
The following tables summarize representative quantitative data for the polymer-supported synthesis of morpholine derivatives.
| Derivative Type | Starting Material (on resin) | Key Reagents | Cleavage Conditions | Overall Yield | Purity | Reference |
| Morpholine-3-carboxylic acid | Fmoc-Ser(tBu)-OH | 2-Nitrobenzenesulfonyl chloride, Bromoacetaldehyde diethyl acetal | TFA/TES/DCM | Good to Excellent | High | [2] |
| Morpholine-3-carboxylic acid | Fmoc-Thr(tBu)-OH | 2-Nitrobenzenesulfonyl chloride, Bromoacetaldehyde diethyl acetal | TFA/TES/DCM | Good to Excellent | High | [2] |
| Diketomorpholine | Resin-bound amino acid | α-Bromocarboxylic acid, Primary amine | TFA/DCM | Not specified | Library Synthesis |
Note: Specific yield and purity percentages can vary significantly based on the specific substrates and reaction conditions used.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the polymer-supported synthesis of a morpholine derivative.
Caption: General workflow for polymer-supported synthesis.
Signaling Pathways
Morpholine derivatives have been identified as inhibitors of various signaling pathways implicated in diseases such as cancer and fungal infections.
1. Inhibition of the PI3K/Akt/mTOR Pathway
Certain morpholine-containing molecules act as dual inhibitors of PI3K and mTOR, key kinases in a signaling pathway that promotes cell proliferation and survival and is often dysregulated in cancer.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
2. Inhibition of Fungal Ergosterol Biosynthesis
Morpholine-based fungicides, such as fenpropimorph, inhibit key enzymes in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[4][5]
Caption: Inhibition of ergosterol biosynthesis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Investigating the Reaction Kinetics of 3-Isopropylmorpholine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the reaction kinetics of processes catalyzed by 3-isopropylmorpholine. Consequently, quantitative data such as reaction rates, rate constants, and activation energies for this specific catalyst are not publicly available. This document, therefore, serves as a foundational guide for researchers interested in exploring the catalytic activity of this compound. It provides a general overview of the potential catalytic roles of substituted morpholines and offers detailed, hypothetical protocols for initiating kinetic studies. The methodologies outlined below are based on established principles of reaction kinetics analysis and are intended to be adapted to specific reactions of interest.
Introduction to Morpholine Derivatives in Catalysis
Morpholine and its derivatives are versatile secondary amines that can function as catalysts in a variety of organic transformations. Their utility stems from their ability to act as both Brønsted bases and nucleophiles, enabling them to participate in several catalytic cycles.
-
Base Catalysis: As bases, morpholines can deprotonate acidic protons to generate reactive intermediates. This is common in reactions like the Henry reaction (nitroaldol) or aldol condensations, where a carbanion is formed from a nitroalkane or a carbonyl compound, respectively.
-
Enamine Catalysis: Morpholines can react with carbonyl compounds (aldehydes and ketones) to form enamine intermediates. This mode of activation is central to a wide range of asymmetric and non-asymmetric transformations, including aldol and Michael additions. The steric and electronic properties of the substituent at the 3-position, such as the isopropyl group in this compound, can significantly influence the stereoselectivity and reactivity of these reactions.
Given the lack of specific data for this compound, the following sections provide generalized protocols for how one might approach determining the kinetics of a reaction catalyzed by this compound.
Hypothetical Application: Aldol Reaction Catalyzed by this compound
The aldol reaction between an aldehyde and a ketone is a classic carbon-carbon bond-forming reaction that can be catalyzed by secondary amines. Here, we outline a protocol to study the kinetics of the reaction between 4-nitrobenzaldehyde and acetone, catalyzed by this compound.
Proposed Catalytic Cycle
The proposed catalytic cycle for the this compound-catalyzed aldol reaction proceeds via an enamine intermediate. The isopropyl group on the morpholine ring is expected to influence the steric environment of the enamine, which can affect the rate and stereoselectivity of the subsequent C-C bond formation.
Caption: Hypothetical enamine catalytic cycle for an aldol reaction.
Experimental Protocol for Kinetic Analysis
This protocol describes a method for determining the reaction order with respect to the reactants and the catalyst.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone (HPLC grade, used as reactant and solvent)
-
This compound (catalyst)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., DMSO or as determined by solubility)
-
Reaction vials with magnetic stir bars
-
Thermostatted reaction block or water bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-nitrobenzaldehyde in the chosen solvent.
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the internal standard in the chosen solvent.
-
-
Reaction Setup:
-
In a series of reaction vials, add the appropriate volumes of the 4-nitrobenzaldehyde stock solution, acetone, and the internal standard stock solution.
-
Place the vials in the thermostatted block at the desired reaction temperature (e.g., 25 °C) and allow them to equilibrate for 10 minutes with stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add the required volume of the this compound stock solution to each vial. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a dilute solution of a weak acid like acetic acid in ethyl acetate) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining 4-nitrobenzaldehyde and/or the formed aldol product relative to the internal standard.
-
Generate a calibration curve for 4-nitrobenzaldehyde to convert peak area ratios to concentrations.
-
Experimental Design for Determining Reaction Orders:
To determine the reaction order with respect to each component, a series of experiments should be conducted where the initial concentration of one component is varied while the others are kept constant.
| Experiment # | [4-Nitrobenzaldehyde] (M) | [Acetone] (M) | [this compound] (M) |
| 1 | 0.1 | 1.0 | 0.01 |
| 2 | 0.2 | 1.0 | 0.01 |
| 3 | 0.1 | 2.0 | 0.01 |
| 4 | 0.1 | 1.0 | 0.02 |
Data Presentation: The concentration of 4-nitrobenzaldehyde versus time for each experiment should be plotted. The initial rate of the reaction for each experiment can be determined from the initial slope of these plots.
Data Analysis
The general rate law for the reaction can be expressed as:
Rate = k * [4-Nitrobenzaldehyde]x * [Acetone]y * [this compound]z
By comparing the initial rates between experiments where the concentration of a single species is changed, the reaction orders (x, y, and z) can be determined. For example, comparing Experiment 1 and 2 will allow for the determination of 'x'. Once the reaction orders are known, the rate constant 'k' can be calculated for each experiment and an average value can be determined.
General Workflow for Kinetic Investigation
The following diagram illustrates a general workflow for a comprehensive kinetic investigation of a catalyzed reaction.
Caption: A generalized workflow for studying reaction kinetics.
Conclusion
While specific kinetic data for reactions catalyzed by this compound is not currently available in the literature, its structural similarity to other catalytically active morpholine derivatives suggests its potential utility in organic synthesis. The protocols and workflows presented in this document provide a robust framework for researchers to initiate their own kinetic studies. Such investigations are crucial for understanding the catalytic potential of this compound, optimizing reaction conditions, and ultimately enabling its application in academic and industrial research, including drug development.
Application Notes and Protocols for Electrophile-Induced Cyclization in Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of morpholines via electrophile-induced cyclization. This powerful strategy offers a versatile approach to constructing the morpholine scaffold, a privileged structural motif in medicinal chemistry due to its favorable physicochemical properties and common presence in bioactive molecules.
Introduction to Electrophile-Induced Cyclization for Morpholine Synthesis
Electrophile-induced cyclization is a robust method for the formation of heterocyclic rings. In the context of morpholine synthesis, this strategy typically involves the reaction of an unsaturated amino alcohol with an electrophile. The electrophile activates the double or triple bond, facilitating a subsequent intramolecular nucleophilic attack by the hydroxyl or amino group to form the six-membered morpholine ring. The choice of electrophile, substrate, and reaction conditions can significantly influence the yield, stereoselectivity, and functional group tolerance of the transformation. This document outlines several key electrophile-induced cyclization strategies for morpholine synthesis, providing detailed protocols and comparative data.
Key Applications in Medicinal Chemistry
The morpholine ring is a common feature in a wide array of approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key vector for molecular interactions with biological targets. Consequently, efficient and versatile methods for the synthesis of substituted morpholines are of high interest to the pharmaceutical industry. The protocols described herein provide access to a diverse range of morpholine derivatives, which can be further elaborated to generate libraries of compounds for drug discovery programs.
Data Presentation: Comparison of Electrophile-Induced Cyclization Methods
The following table summarizes quantitative data for various electrophile-induced cyclization methods for the synthesis of morpholines, allowing for a direct comparison of their efficiency and selectivity.
| Method | Electrophile/Catalyst | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Reaction Time (h) | Temperature (°C) | Citation |
| Iron-Catalyzed Diastereoselective Cyclization | FeCl₃ (10 mol%) | (Z)-4-(benzylamino)but-2-en-1-ol | cis-2-benzyl-6-methylmorpholine | 85 | 95:5 (cis:trans) | 2 | 50 | [1][2] |
| Iron-Catalyzed Diastereoselective Cyclization | Fe(OTf)₃ (10 mol%) | (Z)-4-(benzyl(2-methoxybenzyl)amino)but-2-en-1-ol | cis-2,6-disubstituted morpholine | 92 | >95:5 (cis:trans) | 2 | 50 | [1][2] |
| Mercury(II)-Mediated Cyclization | Hg(TFA)₂ | Alkynyl-carboxylic acid | 6-membered morpholine-type compound | Moderate | Racemic | - | - | [3][4] |
| Palladium-Catalyzed Wacker-Type Cyclization | Pd(DMSO)₂(TFA)₂ (10 mol%) | N-Allyl-2-aminoethanol | 2-Methylmorpholine | 85 | - | 24 | 80 | [5] |
| BF₃·OEt₂-Mediated Hydroalkoxylation | BF₃·OEt₂ | N-Tosyl-4-penten-1-amine | N-Tosyl-2-methylmorpholine | 85 | - | 12 | rt | [5] |
Experimental Protocols
Iron-Catalyzed Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines[1][2]
This protocol describes the iron(III)-catalyzed diastereoselective cyclization of an amino allylic alcohol to afford a cis-2,6-disubstituted morpholine.
Materials:
-
(Z)-4-(benzylamino)but-2-en-1-ol (or other suitable amino allylic alcohol)
-
Iron(III) chloride (FeCl₃) or Iron(III) triflate (Fe(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the (Z)-amino allylic alcohol (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (0.1 M).
-
Add the iron(III) catalyst (FeCl₃ or Fe(OTf)₃, 0.1 equiv) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted morpholine.
Palladium-Catalyzed Wacker-Type Aerobic Oxidative Cyclization[5]
This protocol outlines the synthesis of a morpholine derivative via a Wacker-type aerobic oxidative cyclization of an N-alkenylamino alcohol.
Materials:
-
N-alkenylamino alcohol (e.g., N-allyl-2-aminoethanol)
-
Palladium(II) bis(trifluoroacetate)-dimethylsulfoxide complex (Pd(DMSO)₂(TFA)₂)
-
Toluene, anhydrous
-
Molecular sieves (3 Å)
-
Oxygen balloon
Procedure:
-
To a dried Schlenk tube, add the N-alkenylamino alcohol (1.0 equiv) and anhydrous toluene (0.1 M).
-
Add activated 3 Å molecular sieves.
-
Add the Pd(DMSO)₂(TFA)₂ catalyst (0.1 equiv).
-
Fit the tube with an oxygen balloon.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the morpholine product.
Boron Trifluoride Etherate-Mediated Intramolecular Hydroalkoxylation[5]
This protocol details the synthesis of a morpholine derivative through the intramolecular hydroalkoxylation of a nitrogen-tethered alkene mediated by boron trifluoride etherate.
Materials:
-
Nitrogen-tethered alkene (e.g., a suitable N-protected amino alcohol with a terminal double bond)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nitrogen-tethered alkene (1.0 equiv) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Mechanism of Electrophile-Induced Cyclization
Caption: General mechanism of electrophile-induced morpholine synthesis.
Experimental Workflow for Iron-Catalyzed Morpholine Synthesis
Caption: Workflow for iron-catalyzed diastereoselective morpholine synthesis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C-O or C-N Bond Formation [organic-chemistry.org]
- 3. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
- 4. Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 3-Isopropylmorpholine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety in drug design.[3] Specifically, substitution at the 3-position of the morpholine ring has been shown to be a viable strategy for modulating biological activity, with alkyl substitutions potentially leading to increased potency, particularly in anticancer applications.[2][4] This document provides detailed protocols for the synthesis of 3-isopropylmorpholine derivatives, a subset of 3-substituted morpholines with potential therapeutic value, and summarizes their biological activities.
Synthesis of this compound Derivatives
The enantioselective synthesis of 3-substituted morpholines can be achieved through various methods, including tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[1] This approach allows for the efficient and practical synthesis of these chiral heterocycles.
Experimental Protocol: Enantioselective Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 3-substituted morpholines and is tailored for the preparation of this compound.
Materials:
-
Appropriate aminoalkyne precursor
-
Ruthenium catalyst (e.g., [(S,S)-Ts-DPEN]Ru)
-
Solvent (e.g., Toluene)
-
Hydrogen source (e.g., Formic acid/triethylamine mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the aminoalkyne substrate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add the ruthenium catalyst to the reaction mixture. The catalyst loading should be optimized for the specific substrate but is typically in the range of 1-5 mol%.
-
Hydrogenation: Introduce the hydrogen source to the reaction mixture. The reaction is then stirred at a predetermined temperature (e.g., 60-80 °C) and monitored for completion by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Activity of this compound Derivatives
Derivatives of this compound have shown promise in medicinal chemistry, particularly as anticancer agents. The introduction of an alkyl group at the 3-position of the morpholine ring can enhance the cytotoxic activity of the molecule.[2]
Quantitative Biological Data
The following table summarizes the anticancer activity of a representative this compound derivative and other related morpholine compounds.
| Compound ID | Structure | Cell Line | Activity (IC₅₀) | Reference |
| 1 | syn-3-isopropyl-6-(4-methoxybenzyl)-4-methylmorpholine-2,5-dione | Various Cancer Cell Lines | Potent Anticancer Activity | [5] |
| 2 | 2g (a substituted morpholine derivative) | SW480 | 5.10 ± 2.12 μM | [3] |
| 3 | 2g (a substituted morpholine derivative) | MCF-7 | 19.60 ± 1.13 μM | [3] |
Signaling Pathways and Experimental Workflows
The mechanism of action for many morpholine derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4]
General Synthetic Workflow for 3-Substituted Morpholines
The following diagram illustrates a general workflow for the synthesis of 3-substituted morpholine derivatives.
Caption: General workflow for the synthesis of this compound.
Postulated Signaling Pathway Inhibition by Morpholine Derivatives
The diagram below depicts a simplified signaling pathway that is often targeted by anticancer morpholine derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Isopropylmorpholine by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-isopropylmorpholine by distillation. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
A1: Understanding the physical properties of this compound and potential impurities is crucial for designing an effective distillation protocol. Below is a summary of these properties, with some values for this compound being estimated based on data from structurally similar compounds due to limited specific experimental data.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Estimated Boiling Point (°C) at 10 mmHg |
| This compound | 129.20 | ~170-175 (estimated) | ~60-65 |
| Morpholine | 87.12 | 128-130[1] | 29 |
| N-Methylmorpholine | 101.15 | 115-116 | 18 |
| N-Ethylmorpholine | 115.17 | 138-140 | 34 |
Note: The boiling point of this compound is expected to be higher than N-ethylmorpholine due to its larger molecular weight. The boiling point under vacuum is estimated using vapor pressure calculation methods.[2]
Q2: What are the likely impurities in crude this compound?
A2: Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation during storage or purification.[3] Identifying these impurities and their boiling points is key to successful separation.
Table 2: Potential Impurities in Crude this compound
| Impurity | Potential Origin | Boiling Point (°C) at 760 mmHg | Notes on Separation |
| Morpholine | Unreacted starting material | 128-130[1] | Lower boiling point, should separate as an early fraction. |
| Isopropanol | Byproduct or unreacted reagent | 82.3 | Significantly lower boiling point, easily removed. |
| Di(isopropyl)morpholine | Over-alkylation byproduct | >180 (estimated) | Higher boiling point, will remain in the distillation pot. |
| Solvents (e.g., Toluene, Acetonitrile) | Reaction or workup solvents | Varies (Toluene: 111°C) | Typically lower boiling and removed in an initial fraction. |
| Water | From reagents or workup | 100 | Can form azeotropes; may require a drying agent before distillation. |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional vacuum distillation.
1. Pre-Distillation Preparation:
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Drying: If water is present, dry the crude this compound with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate), followed by filtration.
-
Degassing: For high-purity requirements, degassing the crude material by briefly exposing it to vacuum can remove dissolved gases that may cause bumping.
2. Apparatus Setup:
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Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask (or multiple flasks for collecting different fractions), and a vacuum adapter.
-
Ensure all glassware joints are properly sealed with a vacuum-compatible grease.
-
Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask to ensure even heating.
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Connect a vacuum pump with a cold trap and a manometer to monitor the pressure.
3. Distillation Procedure:
-
Place the crude this compound in the distillation flask.
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Begin stirring and gradually apply vacuum to the system, aiming for a stable pressure (e.g., 10 mmHg).
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Slowly increase the temperature of the heating mantle.
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Collect the initial fraction, which will likely contain lower-boiling impurities such as residual solvents and water.
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Monitor the head temperature. A stable temperature reading close to the expected boiling point of this compound at the working pressure indicates that the main fraction is distilling.
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Collect the main fraction in a clean receiving flask.
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Once the main fraction is collected, the temperature at the distillation head may drop or start to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation.
-
Allow the apparatus to cool down completely before releasing the vacuum.
4. Post-Distillation Handling:
-
Characterize the purified this compound using appropriate analytical techniques (e.g., GC, NMR) to confirm its purity.
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Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
Q3: What causes pressure fluctuations during the vacuum distillation?
A3: Pressure instability can lead to inconsistent boiling and poor separation.
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Potential Causes:
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Leaks in the distillation apparatus.
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Bumping of the liquid in the distillation flask.
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Inconsistent performance of the vacuum pump.
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Outgassing of volatile impurities.
-
-
Solutions:
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Check all joints and connections for leaks. Re-grease joints if necessary.
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Ensure smooth and continuous stirring. The use of boiling chips can also help prevent bumping.
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Ensure the vacuum pump is in good working condition and that the cold trap is functioning effectively.
-
Degas the crude material before starting the distillation.
-
Q4: Why is the collected this compound fraction still impure?
A4: Product contamination can result from several factors related to the distillation setup and procedure.
-
Potential Causes:
-
Inefficient fractionating column.
-
Distillation rate is too high.
-
"Bumping" or splashing of the boiling liquid into the column.
-
Improper collection of fractions.
-
-
Solutions:
-
Use a more efficient fractionating column (e.g., a packed column with a higher number of theoretical plates).
-
Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).
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Ensure smooth boiling and avoid overheating.
-
Carefully monitor the head temperature and change receiving flasks between fractions. Discard an intermediate fraction between the forerun and the main product.
-
Q5: How can I prevent thermal degradation of this compound during distillation?
A5: Amines can be susceptible to thermal degradation, leading to discoloration and the formation of impurities.
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Potential Causes:
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High distillation temperature.
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Prolonged heating.
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Presence of oxygen.
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-
Solutions:
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Perform the distillation under vacuum to lower the boiling point.[2]
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Minimize the distillation time by ensuring an efficient setup.
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Purge the apparatus with an inert gas (e.g., nitrogen or argon) before starting the distillation to remove oxygen.
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Distillation Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of this compound.
Caption: Troubleshooting workflow for the distillation of this compound.
References
Technical Support Center: Synthesis of 3-Isopropylmorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isopropylmorpholine. The information is presented in a question-and-answer format to directly address common challenges and side product formation during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary methods for synthesizing this compound and other substituted morpholines include:
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Cyclization of Dialkanolamines: This is a widely used industrial method that involves the dehydration and cyclization of a substituted diethanolamine analog, such as di(isopropanol)amine, typically using a strong acid like sulfuric acid.
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Reductive Amination: This route involves the reaction of an amino alcohol, such as 1-(2-hydroxyethylamino)propan-2-ol, with acetone in the presence of a reducing agent. This method is advantageous for its control over the introduction of the isopropyl group.
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Alkylation of a Pre-formed Morpholine Ring: While less common for this specific substitution pattern, it is possible to introduce an isopropyl group onto a pre-existing morpholine derivative, though this can be prone to multiple side reactions.
Q2: What are the key challenges in synthesizing this compound?
A2: Researchers may encounter several challenges, including:
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Low Conversion Rates: Particularly in the cyclization of dialkanolamines, achieving high conversion to the desired product can be difficult.
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Side Product Formation: Various side reactions can lead to a mixture of products, complicating purification and reducing the overall yield.
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Purification Difficulties: The boiling points of this compound and some of its side products can be very close, making separation by distillation challenging.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section details the common side products encountered during the synthesis of this compound, their likely formation mechanisms, and strategies to minimize their presence.
Side Product Identification and Quantification
The following table summarizes the common side products identified in the synthesis of this compound, primarily through the cyclization of a diisopropanolamine analog. The data is compiled from analogous industrial processes for similar morpholine derivatives, as specific quantitative data for this compound is not extensively published.
| Side Product | Typical Percentage (%) in Crude Product | Likely Formation Mechanism | Identification Method |
| Unreacted Starting Material (e.g., Di(isopropanol)amine) | 5 - 15% | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | GC-MS, NMR |
| N-Isopropyl-3-isopropylmorpholine | 1 - 5% | Over-alkylation of the desired product with an isopropylating agent. | GC-MS, NMR |
| Oligomeric Byproducts ("Heavies") | 2 - 8% | Intermolecular condensation of the starting material or intermediates. | GC-MS, Distillation Residue Analysis |
| Dehydration/Elimination Products | 1 - 3% | Elimination of water from the starting material or intermediates leading to unsaturated species. | GC-MS, NMR |
Q&A for Troubleshooting Side Product Formation
Q3: I am observing a significant amount of unreacted starting material in my reaction mixture. How can I improve the conversion rate?
A3: Incomplete conversion is a common issue. Consider the following troubleshooting steps:
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Increase Reaction Temperature: For the cyclization of di(isopropanol)amine, gradually increasing the reaction temperature can drive the equilibrium towards the product. However, be cautious as excessively high temperatures can promote the formation of degradation products.
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Extend Reaction Time: Ensure the reaction is running for a sufficient duration to allow for complete conversion. Monitor the reaction progress using techniques like TLC or GC.
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Catalyst Activity: If using a solid catalyst, ensure it is fresh and active. Catalyst deactivation can lead to a stall in the reaction.
Q4: My product is contaminated with N-isopropyl-3-isopropylmorpholine. What is causing this over-alkylation and how can I prevent it?
A4: The formation of N-isopropyl-3-isopropylmorpholine is a result of the secondary amine of the product reacting further. To mitigate this:
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Control Stoichiometry: Carefully control the stoichiometry of your reactants. If using an isopropylating agent, avoid a large excess.
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Reaction Conditions: Lowering the reaction temperature and reducing the reaction time once the primary product is formed can help minimize this secondary reaction.
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Choice of Synthetic Route: Reductive amination can sometimes offer better control against over-alkylation compared to direct alkylation methods.
Q5: I have a high-boiling point residue ("heavies") after distillation. What are these and how can I reduce their formation?
A5: "Heavies" are typically oligomeric or polymeric byproducts resulting from intermolecular condensation reactions. To minimize their formation:
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Optimize Reaction Concentration: Running the reaction at a more dilute concentration can sometimes reduce the likelihood of intermolecular side reactions.
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Temperature Control: As with other side reactions, precise temperature control is crucial. Hot spots in the reactor can promote polymerization.
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Purification: While prevention is ideal, these high-boiling point impurities are often effectively removed by fractional distillation.
Experimental Protocols
A detailed experimental protocol for a common synthesis route is provided below for reference.
Synthesis of 3,5-Dimethylmorpholine from Dipropylene Glycol and Ammonia (Analogous Process)
This protocol is adapted from a patented industrial process for a similar substituted morpholine and can be used as a starting point for the synthesis of this compound with appropriate modifications of the starting materials.[1]
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Catalyst Preparation: A nickel-copper-chromium oxide catalyst is prepared and activated.
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Reaction Setup: A high-pressure reactor is charged with dipropylene glycol and the catalyst.
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Reaction Conditions: The reactor is pressurized with ammonia and hydrogen. The reaction is then heated to 256-265 °C for five hours, with the pressure ranging from 1720 to 2425 psig.
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Workup: After cooling and depressurizing, the crude product is filtered to remove the catalyst.
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Purification: The filtrate is then subjected to fractional distillation to isolate the desired dimethylmorpholine.
In this specific example for dimethylmorpholine, a 72.5% conversion of the starting dipropylene glycol was achieved, with 84.8% of the converted material being the desired product.[1] The remaining portion consists of unreacted starting material and other unspecified byproducts.
Visualizing the Synthetic Pathway and Side Reactions
The following diagrams illustrate a plausible synthetic pathway for this compound and the points at which common side products may arise.
Caption: Plausible synthetic pathway for this compound via cyclization, indicating key side products.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
Optimizing reaction conditions for 3-isopropylmorpholine synthesis
Synthesis of 3-Isopropylmorpholine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing C-substituted morpholines like this compound?
A1: The primary strategies for synthesizing C-substituted morpholines involve building the morpholine ring from an acyclic precursor that already contains the desired substituent. Key methods include:
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Annulation of 1,2-Amino Alcohols : This is a widely used and conceptually straightforward approach where a substituted 1,2-amino alcohol is reacted with a two-carbon electrophile to form the morpholine ring.[1][2] A common challenge with this method is achieving selective monoalkylation of the amine.[1]
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Reduction of a Morpholinone Intermediate : This multi-step process involves first synthesizing a substituted morpholinone, which is then reduced using a hydride reagent like Lithium Aluminum Hydride (LiAlH₄).[3] This route can be advantageous as it often bypasses issues of amine over-alkylation.[1]
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Lewis Acid-Catalyzed Cyclization : Modern methods may employ Lewis acids to catalyze the reaction between a protected amino alcohol and an alkene, followed by cyclization to form the morpholine ring.[4]
Q2: What is a suitable starting material for the synthesis of this compound?
A2: A logical and readily available starting material is (S)-valinol, also known as (S)-2-amino-3-methyl-1-butanol. This chiral amino alcohol provides the necessary isopropyl group and the amino and hydroxyl functionalities in the correct stereochemical arrangement to form the C3-substituted morpholine ring.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Safety is paramount. When working with reagents such as Lithium Aluminum Hydride (LiAlH₄), it is crucial to use an anhydrous solvent and maintain a dry, inert atmosphere (e.g., nitrogen or argon), as LiAlH₄ reacts violently with water.[3] Strong acids like sulfuric acid, sometimes used in alternative dehydration routes, are highly corrosive and exothermic upon dilution.[5] Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and perform all reactions in a well-ventilated fume hood.
Proposed Synthetic Route & Experimental Protocol
The following protocol details a common two-step method for synthesizing this compound, starting from (S)-valinol via a morpholinone intermediate. This approach is adapted from general procedures for synthesizing substituted morpholines.[1][6]
Logical Workflow for this compound Synthesis
Caption: A two-step synthesis of this compound from (S)-valinol.
Protocol: Synthesis of this compound via a Morpholinone Intermediate
Step 1: Synthesis of 5-isopropylmorpholin-3-one
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-valinol (1 equivalent), potassium carbonate (2.5 equivalents) as the base, and a suitable solvent such as acetonitrile.
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Reagent Addition : While stirring, slowly add ethyl chloroacetate (1.1 equivalents) to the suspension.
-
Reaction : Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification : Purify the crude 5-isopropylmorpholin-3-one by silica gel column chromatography.
Step 2: Reduction to this compound
-
Reaction Setup : In a separate, oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).[3] Cool the suspension to 0°C using an ice bath.
-
Reagent Addition : Dissolve the purified 5-isopropylmorpholin-3-one from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Quenching : Carefully quench the reaction by cooling it to 0°C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water to decompose the excess LiAlH₄.[3]
-
Work-up : Stir the resulting mixture for 30 minutes, then filter through a pad of celite to remove the aluminum salts. Wash the filter cake with additional THF or ethyl acetate.
-
Purification : Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.
Data Presentation: Reaction Condition Parameters
The table below summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results may vary and require optimization.
| Parameter | Step 1: Morpholinone Formation | Step 2: Reduction to Morpholine | Reference(s) |
| Key Reagents | (S)-Valinol, Ethyl Chloroacetate | 5-isopropylmorpholin-3-one, LiAlH₄ | [6],[3] |
| Solvent | Acetonitrile, DMF | Anhydrous THF, Diethyl Ether | [6],[3] |
| Base/Reducing Agent | K₂CO₃, NaH, t-BuOK | LiAlH₄, Borane (BH₃) | [7],[3] |
| Temperature | 80 - 100 °C | 0 °C to 65 °C | [6],[3] |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | [6],[3] |
| Typical Yield | 60 - 80% | 70 - 85% | [3] |
| Purification Method | Column Chromatography | Distillation, Column Chromatography | [3] |
Troubleshooting Guide
Q4: My yield for the morpholinone formation (Step 1) is very low. What could be the cause?
A4: Low yields in the cyclization step can be attributed to several factors:
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Inefficient Base : The choice of base is critical. If a weak base like K₂CO₃ is ineffective, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[7]
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Poor Solubility : Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF).
-
Incomplete Reaction : The reaction may require longer heating times or higher temperatures. Monitor the reaction closely by TLC or GC-MS before stopping the reaction.
Q5: The reduction step (Step 2) is not going to completion. How can I fix this?
A5: Incomplete reduction is a common issue:
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Inactive Reducing Agent : LiAlH₄ is highly sensitive to moisture. Ensure your reagent is fresh and that all glassware and solvents are scrupulously dried.
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Insufficient Reagent : The stoichiometry is important. Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to reduce the amide.
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Reaction Temperature : While the initial addition is done at 0°C for safety, the reduction itself often requires heating to reflux to proceed at a reasonable rate.
Q6: I am observing significant side products. What are they and how can I minimize them?
A6: Side product formation is a key challenge in morpholine synthesis.[5]
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Over-alkylation : In syntheses involving direct alkylation of an amine, over-alkylation is a common problem. The morpholinone route helps to prevent this.
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Ring-Opening : Under harsh conditions (e.g., very high temperatures or aggressive reagents), the morpholine ring can potentially open. It is best to use the mildest conditions that allow the reaction to proceed.[8]
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Elimination Products : If using stronger bases, elimination reactions can compete with the desired substitution.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Morpholine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of chiral morpholines, with a focus on overcoming low yields and improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining chiral morpholines?
A1: The primary strategies for chiral morpholine synthesis typically begin with readily available chiral starting materials. The most common approaches include:
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Intramolecular cyclization of chiral N-substituted 2-amino alcohols: This is a widely used method where a chiral amino alcohol is N-alkylated with a two-carbon unit bearing a leaving group, followed by base-mediated cyclization.
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Asymmetric hydrogenation of dehydromorpholines: This method involves the enantioselective reduction of a double bond within a morpholine precursor using a chiral catalyst, which can provide high enantiomeric excess.[1]
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Palladium-catalyzed intramolecular carboamination: This strategy involves the cyclization of O-allyl ethanolamine derivatives in the presence of a palladium catalyst and an aryl or alkenyl halide.[2]
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Copper-catalyzed multicomponent reactions: These reactions allow for the one-pot synthesis of highly substituted morpholines from simple starting materials like amino alcohols, aldehydes, and diazomalonates.[3][4][5]
Q2: My chiral morpholine synthesis suffers from low enantioselectivity. What are the general strategies to improve it?
A2: Low enantioselectivity is a common challenge. To improve it, consider the following:
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Catalyst Selection: The choice of chiral catalyst and ligand is crucial. For asymmetric hydrogenations, rhodium and ruthenium complexes with chiral phosphine ligands are often employed.[1][6] Screening different catalyst/ligand combinations is often necessary.
-
Reaction Temperature: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Experiment with a range of solvents to find the optimal one for your specific reaction.
-
Additives: In some cases, the addition of salts or other additives can improve enantioselectivity by modifying the catalyst or reaction intermediates.
Q3: I am observing significant side product formation. What are the likely culprits?
A3: Side product formation can arise from several sources:
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Over-alkylation: In syntheses involving N-alkylation of amino alcohols, dialkylation of the nitrogen can be a significant side reaction.[7]
-
Elimination Reactions: When using alkyl halides with bulky bases, elimination can compete with the desired substitution reaction.
-
Heck Arylation: In palladium-catalyzed carboamination reactions, competing Heck arylation of the alkene can occur, leading to undesired byproducts.[2]
-
Substrate or Product Decomposition: High reaction temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired product.
Q4: How can I improve the diastereoselectivity of my morpholine synthesis?
A4: Improving diastereoselectivity often involves:
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Choice of Chiral Starting Material: The inherent stereochemistry of the starting amino alcohol will influence the stereochemical outcome of the cyclization.
-
Reaction Conditions: Temperature and catalyst choice can significantly impact the diastereomeric ratio. For instance, in iron-catalyzed cyclizations, heating the reaction can improve the cis/trans ratio.[8]
-
Protecting Groups: The nature of the protecting group on the nitrogen or oxygen can influence the facial selectivity of the reaction.
-
Post-synthesis Epimerization: In some cases where a mixture of diastereomers is obtained, it may be possible to epimerize the undesired isomer to the desired one using methods like light-mediated stereochemical editing.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your chiral morpholine synthesis experiments.
Problem 1: Low Yield in Intramolecular Cyclization of N-substituted Amino Alcohols
| Potential Cause | Recommended Solution | Justification & Key Considerations |
| Incomplete N-alkylation of the starting amino alcohol. | Ensure complete formation of the N-substituted intermediate before attempting cyclization. Monitor the N-alkylation step by TLC or LC-MS. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). | The cyclization precursor must be formed in high yield for the overall sequence to be efficient. |
| Ineffective base for cyclization. | Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃). The strength and solubility of the base are critical. | The base must be strong enough to deprotonate the hydroxyl group to initiate the intramolecular Williamson ether synthesis.[7] |
| Suboptimal solvent. | Use a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 cyclization. | These solvents can help to solvate the counter-ion of the base, increasing the nucleophilicity of the alkoxide. |
| Side reaction: N,N-dialkylation. | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture at a low temperature. Using a bulky alkylating agent can also disfavor the second alkylation.[7] | This minimizes the concentration of the alkylating agent, favoring reaction with the primary amine over the more nucleophilic secondary amine product.[7] |
| High reaction temperature leading to decomposition. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction for the appearance of degradation products. | Some N-substituted amino alcohols or morpholine products can be thermally unstable. |
Problem 2: Low Yield or Enantioselectivity in Asymmetric Hydrogenation of Dehydromorpholines
| Potential Cause | Recommended Solution | Justification & Key Considerations |
| Poor catalyst activity. | Ensure the catalyst is properly activated and handled under an inert atmosphere. Screen different chiral ligands and metal precursors (e.g., Rh, Ru, Ir).[1][6] | The choice of ligand can dramatically affect both the activity and enantioselectivity of the hydrogenation.[1] |
| Suboptimal hydrogen pressure. | Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may negatively impact enantioselectivity in some cases. | The optimal pressure is a balance between reaction rate and selectivity. |
| Incorrect solvent choice. | Screen various solvents. Protic solvents like methanol or ethanol are often effective, but aprotic solvents may be required for certain substrates. | The solvent can coordinate to the metal center and influence the chiral environment of the catalyst. |
| Presence of catalyst poisons. | Ensure all reagents and solvents are free from impurities that can deactivate the catalyst (e.g., sulfur compounds, water, oxygen). | Catalyst deactivation is a common cause of low conversion in hydrogenation reactions. |
| Low enantioselectivity. | Lower the reaction temperature. Screen a library of chiral ligands to find the best match for your substrate.[1][6] | A lower temperature increases the energy difference between the two diastereomeric transition states, leading to higher ee. |
Problem 3: Low Yield in Palladium-Catalyzed Carboamination
| Potential Cause | Recommended Solution | Justification & Key Considerations |
| Catalyst deactivation. | Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents and degas all solutions. The choice of phosphine ligand is also critical for catalyst stability.[7] | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture.[7] |
| Incorrect ligand. | Screen different phosphine ligands. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination. | The ligand plays a crucial role in the catalytic cycle and its choice can significantly impact the yield.[7] |
| Ineffective base. | The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is critical. The base's strength and solubility can affect the reaction rate. | The base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. |
| Side reaction: Heck arylation. | This is a common competing reaction. Optimizing the ligand and reaction conditions can help to favor the desired carboamination pathway.[2] | The Heck pathway can become dominant under certain conditions, leading to low yields of the morpholine product.[2] |
Quantitative Data Summary
Table 1: Effect of Catalyst and Ligand on Asymmetric Hydrogenation of a Dehydromorpholine Derivative
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | MeOH | 25 | 95 | 85 |
| 2 | [Rh(COD)₂]BF₄ | (R)-MeO-BIPHEP | MeOH | 25 | 98 | 92 |
| 3 | RuCl₂(PPh₃)₃ | (R,R)-Ts-DPEN | i-PrOH | 50 | 92 | 95 |
| 4 | [Ir(COD)Cl]₂ | (R)-SEGPHOS | THF | 25 | 99 | 97 |
| 5 | [Rh(COD)₂]BF₄ | (R)-SYNPHOS | MeOH | 0 | 94 | 90 |
Data is representative and compiled from typical results found in the literature. Actual results will vary depending on the specific substrate and reaction conditions.
Table 2: Optimization of Iron-Catalyzed Diastereoselective Synthesis of 2,6-disubstituted Morpholines[8]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |
| 1 | 5 | rt | 0.25 | 78 | 50:50 |
| 2 | 10 | rt | 48 | 81 | 50:50 |
| 3 | 5 | 50 | 0.25 | - | 60:40 |
| 4 | 5 | 50 | 2 | 85 | 94:6 |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of an N-Substituted Amino Alcohol
This protocol describes a general procedure for the synthesis of a chiral morpholine via intramolecular cyclization.
Materials:
-
Chiral N-substituted 2-amino alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chiral N-substituted 2-amino alcohol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral morpholine.
Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol outlines a general procedure for the enantioselective synthesis of a chiral morpholine using a rhodium-based catalyst.
Materials:
-
Dehydromorpholine substrate (1.0 eq)
-
[Rh(COD)₂]BF₄ (0.01 eq)
-
Chiral bisphosphine ligand (e.g., (R)-MeO-BIPHEP) (0.011 eq)
-
Anhydrous, degassed methanol
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (0.011 eq).
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (monitor by TLC/LC-MS or GC).
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral morpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields in chiral morpholine synthesis.
Caption: A simplified workflow for chiral morpholine synthesis via intramolecular cyclization, highlighting potential pitfalls.
Caption: A decision tree to guide the selection of a synthetic strategy for chiral morpholines based on the desired substitution pattern.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
3-Isopropylmorpholine stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 3-Isopropylmorpholine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow tint. What could be the cause?
A1: A yellow discoloration in this compound solutions is often an indication of degradation, primarily through oxidation. Exposure to air (oxygen) and/or light can initiate oxidative processes. The nitrogen atom in the morpholine ring and the adjacent carbon atoms are susceptible to oxidation, which can lead to the formation of colored impurities. To minimize this, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials to protect it from light.
Q2: I have an old sample of this compound. What are the potential impurities I should be aware of?
A2: Over time, this compound can degrade, especially if not stored under optimal conditions. Potential impurities could include:
-
N-oxide derivatives: Formed by the oxidation of the nitrogen atom in the morpholine ring.
-
Hydroperoxides: Ethers are known to form hydroperoxides upon exposure to oxygen, particularly in the presence of light. These can be hazardous.
-
Ring-opened products: Degradation can lead to the cleavage of the morpholine ring.
-
De-isopropylated morpholine: The isopropyl group can potentially be cleaved off under certain conditions.
It is highly recommended to re-analyze aged samples for purity before use.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored under controlled conditions. Based on the general stability of similar compounds (secondary amines and ethers), the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the amine and ether functionalities. |
| Light | Amber vial or light-proof container | To prevent photolytic degradation. |
| Container | Tightly sealed, appropriate material | To prevent moisture ingress and contamination. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration or interfering impurities. | Confirm the purity of the this compound stock using an appropriate analytical method (e.g., GC-MS, LC-MS, or NMR). Prepare fresh solutions if purity is compromised. |
| Precipitate formation in solution | Formation of insoluble degradation products or reaction with solvent impurities. | Characterize the precipitate if possible. Filter the solution before use and consider re-evaluating the solvent choice and its purity. |
| Unexpected side reactions | Presence of reactive impurities like hydroperoxides. | Test for the presence of peroxides using peroxide test strips, especially for older samples. If positive, consult safety protocols for peroxide removal. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control (unstressed stock solution), by a stability-indicating method like LC-MS or GC-MS to identify and quantify any degradation products.
Visualizing Degradation and Workflows
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Synthesis and Purification of 3-Isopropylmorpholine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of 3-isopropylmorpholine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the cyclization of a substituted amino alcohol.
dot
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield | Incomplete reaction due to suboptimal conditions. | - Ensure the reaction temperature is maintained at the optimal level for cyclization. - Extend the reaction time to drive the reaction to completion. - Use a solvent that favors the desired reaction pathway and has an appropriate boiling point for the reaction temperature. |
| Side reactions consuming starting materials. | - Analyze the crude reaction mixture using GC-MS or NMR to identify major side products.[1][2][3] - Consider using a milder base or a different synthetic route to minimize side reactions. | |
| Presence of unreacted starting materials | Inefficient conversion of starting materials. | - Verify the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction forward. - Ensure the purity of starting materials, as impurities can inhibit the reaction. |
| Reversible reaction equilibrium. | - If applicable, remove byproducts (e.g., water) as they are formed to shift the equilibrium towards the product. | |
| Formation of N,N-dialkylated byproduct | The secondary amine of the product reacts further with the alkylating agent. | - This is a common issue in Williamson ether-type syntheses.[4][5] - Use a controlled addition of the alkylating agent to maintain a low concentration. - Employ a less reactive alkylating agent or milder reaction conditions. |
| Formation of elimination byproducts | The base used for deprotonation promotes elimination reactions of the alkylating agent. | - This is a competing reaction in Williamson ether synthesis, especially with sterically hindered substrates.[4][5] - Use a non-nucleophilic, sterically hindered base. - Lower the reaction temperature to favor substitution over elimination. |
| Difficulty in separating the product from impurities | Similar boiling points or polarities of the product and impurities. | - For closely boiling impurities, consider fractional distillation under reduced pressure or heteroazeotropic distillation. - If distillation is ineffective, employ column chromatography with an appropriate stationary and mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward approach is the intramolecular cyclization of N-(2-hydroxyethyl)-2-amino-3-methyl-1-butanol. This precursor can be synthesized by reacting 2-amino-3-methyl-1-butanol with 2-chloroethanol. The subsequent cyclization is typically achieved by heating with a strong acid or base.
dot
Caption: A plausible synthetic route to this compound.
Q2: What are the most likely impurities in this synthesis?
The most probable impurities include:
-
Unreacted Starting Materials: 2-amino-3-methyl-1-butanol and 2-chloroethanol.
-
N,N-bis(2-hydroxyethyl)-2-amino-3-methyl-1-butanol: Formed from the dialkylation of the primary amine.
-
Elimination Product: Ethene, formed from the base-induced elimination of 2-chloroethanol. While volatile, its formation consumes the reactant.
-
Intermolecular Etherification Products: Ethers formed from the reaction of two molecules of the amino alcohol precursor.
Q3: How can I purify the crude this compound?
Purification can typically be achieved through the following methods:
-
Distillation: Fractional distillation under reduced pressure is often effective in separating the product from less volatile impurities and unreacted starting materials.
-
Column Chromatography: For impurities with similar boiling points to the product, silica gel column chromatography can be an effective purification method. A solvent system of varying polarity (e.g., hexane/ethyl acetate) can be used to elute the components.
-
Acid-Base Extraction: As an amine, this compound can be extracted into an acidic aqueous solution, leaving non-basic organic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q4: Which analytical techniques are best for assessing the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrometer provides structural information for unknown peaks.[3][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying impurities.[1] Specific chemical shifts and coupling constants can help in the structural elucidation of side products.
Experimental Protocols
Protocol 1: Synthesis of this compound
dot
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Materials:
-
2-Amino-3-methyl-1-butanol
-
2-Chloroethanol
-
Sodium hydroxide (or another suitable base)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Hydrochloric acid (for work-up)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
N-Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methyl-1-butanol in the anhydrous solvent.
-
Add a stoichiometric equivalent of a base (e.g., powdered sodium hydroxide).
-
Slowly add one equivalent of 2-chloroethanol to the mixture.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Acidify the mixture with hydrochloric acid and wash with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide until pH > 10.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Purity Analysis by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Dilute a small amount of the purified this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main product peak and any impurity peaks.
-
Analyze the mass spectrum of each impurity to propose a structure. The NIST library can be used for tentative identification.[8]
Quantitative Data Summary
The following table provides hypothetical data on the purification of this compound using different methods, illustrating the potential effectiveness of each technique.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Major Impurities Removed |
| Fractional Distillation | 85 | 95 | 98.5 | Unreacted 2-amino-3-methyl-1-butanol, high-boiling oligomers |
| Column Chromatography | 85 | 98 | >99 | Diastereomers (if applicable), closely boiling isomers |
| Acid-Base Extraction | 85 | 92 | 94 | Non-basic organic impurities |
Note: The efficiency of each method will depend on the specific impurity profile of the crude product.
References
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. mdpi.com [mdpi.com]
- 7. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Technical Support Center: Electrophile-Induced Cyclization
Welcome to the technical support center for electrophile-induced cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is electrophile-induced cyclization?
Electrophile-induced cyclization is a powerful class of reactions in organic synthesis used to form a wide variety of heterocyclic and carbocyclic compounds. The reaction is initiated by the attack of an electrophile on an unsaturated bond (alkene or alkyne) within a molecule that also contains a tethered nucleophile. This initial electrophilic addition forms a reactive intermediate, which is then trapped intramolecularly by the nucleophile to form a cyclic product.
Q2: What are the common electrophiles used in these reactions?
A variety of electrophiles can be employed, with the choice depending on the substrate and the desired product. Common electrophiles include:
-
Halonium ions: I+, Br+, Cl+ (from sources like I₂, N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and ICl)
-
Selenium electrophiles: PhSe+ (from PhSeCl or PhSeBr)
-
Mercury(II) salts: Hg(OAc)₂
-
Protons (acids): H+
-
Transition metals: Au+, Ag+, Pt+, Pd²+
Q3: What factors influence the success of an electrophile-induced cyclization?
Several factors can significantly impact the outcome of the reaction, including:
-
Substrate structure: The length and flexibility of the tether connecting the nucleophile and the unsaturated bond.
-
Nucleophilicity: The reactivity of the internal nucleophile.
-
Electrophilicity: The reactivity of the chosen electrophile.
-
Reaction conditions: Solvent, temperature, and the presence of additives or catalysts can all play a crucial role.
-
Stereochemistry: The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a common issue in electrophile-induced cyclization. The following guide provides a systematic approach to troubleshooting this problem.
Q: My reaction is not proceeding, and I'm recovering my starting material. What should I do?
A: This issue often points to insufficient activation of the substrate or a problem with the reagents.
-
Verify Reagent Quality: Ensure that your electrophile source is fresh and has been stored correctly. For instance, N-halosuccinimides can decompose over time.
-
Increase Electrophilicity: If using a mild electrophile, consider switching to a more reactive one. For example, if I₂ is ineffective, NIS or ICl might be more successful.
-
Check Nucleophilicity: If your nucleophile is weak, you may need to enhance its reactivity. For example, a carboxylic acid can be deprotonated with a mild base to form a more nucleophilic carboxylate.
-
Optimize Reaction Temperature: While many electrophilic cyclizations proceed at room temperature or below, some substrates may require gentle heating to overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to side reactions.
Q: My reaction is messy, with multiple unidentified side products and a low yield of the desired product. How can I improve the reaction's cleanliness?
A: The formation of multiple products suggests that side reactions are competing with the desired cyclization pathway.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often suppress side reactions, which may have higher activation energies than the desired cyclization.
-
Slow Addition of Electrophile: Adding the electrophile solution dropwise over a period of time can help to maintain a low concentration of the reactive species, which can minimize intermolecular reactions and other side pathways.
-
Solvent Choice: The solvent can have a significant impact on the reaction. Non-coordinating, less polar solvents are often a good starting point. If you are observing side reactions, consider switching to a different solvent system (see Table 2 for solvent properties).
-
Use of a Scavenger: In some cases, side reactions are caused by byproducts. For example, in iodocyclizations, the addition of a mild base like sodium bicarbonate can neutralize the HI generated, preventing it from catalyzing decomposition or other unwanted reactions.
Caption: A decision-making guide for enhancing the stereochemical outcome of cyclization reactions.
Problem 3: Poor Regioselectivity
When a substrate has multiple potential sites for cyclization, controlling the regioselectivity can be challenging.
Q: My reaction is giving a mixture of regioisomers (e.g., exo vs. endo cyclization). How can I favor the desired isomer?
A: The regiochemical outcome of an electrophilic cyclization is governed by Baldwin's rules and the relative stability of the transition states leading to the different possible ring sizes.
-
Exo vs. Endo Cyclization: According to Baldwin's rules, exo cyclizations are generally favored over endo cyclizations for forming 3- to 7-membered rings. However, the outcome can be influenced by the specific substrate and reaction conditions.
-
To favor the kinetically preferred exo product, use low temperatures and short reaction times.
-
To favor the thermodynamically more stable endo product (if applicable), higher temperatures and longer reaction times may be beneficial.
-
-
Electronic Effects: The electronic properties of the substrate can direct the cyclization. Electron-donating groups can activate a particular double bond in a polyene system, while electron-withdrawing groups can deactivate it.
-
Steric Hindrance: Steric bulk near one of the potential cyclization sites can disfavor reaction at that position, leading to improved regioselectivity for the less hindered site.
Data Presentation
Table 1: Comparison of Common Electrophiles and Their Typical Applications
| Electrophile Source | Active Electrophile | Typical Substrates | Common Applications & Notes |
| I₂ / NaHCO₃ | I⁺ | Alkenoic acids, Alkenols | Iodolactonization, Iodocyclization. Mild conditions. |
| N-Iodosuccinimide (NIS) | I⁺ | Alkenes, Alkynes | Often more reactive than I₂. |
| N-Bromosuccinimide (NBS) | Br⁺ | Alkenoic acids, Alkenamides | Bromolactonization, Bromocyclization. |
| Phenylselenyl chloride (PhSeCl) | PhSe⁺ | Alkenes, Alkynes | Selenocyclization. Products can be further functionalized. |
| Mercury(II) acetate (Hg(OAc)₂) | HgOAc⁺ | Alkenols | Oxymercuration-cyclization. Often followed by reductive demercuration. |
| Triflic acid (TfOH) | H⁺ | Polyenes | Cationic polyene cyclizations. |
Table 2: Influence of Solvent on Electrophile-Induced Cyclization
| Solvent | Dielectric Constant (ε) | Polarity | Typical Use Case & Considerations |
| Dichloromethane (CH₂Cl₂) | 9.1 | Polar Aprotic | Commonly used, good for a wide range of substrates. |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Can coordinate with some electrophiles, potentially altering reactivity. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Can act as a Lewis base, may interfere with Lewis acidic reagents. |
| Toluene | 2.4 | Nonpolar | Good for suppressing side reactions that are favored in polar solvents. |
| Hexane | 1.9 | Nonpolar | Used when a very nonpolar environment is required. |
Note: The optimal solvent is highly substrate and electrophile dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Iodolactonization of an Unsaturated Carboxylic Acid
This protocol describes a general procedure for the iodine-mediated cyclization of an unsaturated carboxylic acid to form a lactone.
[1]Materials:
-
Unsaturated carboxylic acid (e.g., 4-pentenoic acid)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the unsaturated carboxylic acid (1.0 eq) in a saturated aqueous solution of NaHCO₃.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine (2.0-3.0 eq) and potassium iodide (2.0-3.0 eq) in water dropwise to the stirred solution of the carboxylate.
-
Stir the reaction at 0 °C to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to consume any unreacted iodine.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude iodolactone.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Selenocyclization of an o-Alkynylphenol
This protocol provides a general method for the selenocyclization of an o-alkynylphenol to a benzofuran derivative.
Materials:
-
o-Alkynylphenol
-
Phenylselenyl chloride (PhSeCl)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or another suitable base
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the o-alkynylphenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of phenylselenyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Enantioselective Synthesis of 3-Isopropylmorpholine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving enantioselectivity in the synthesis of 3-isopropylmorpholine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most promising method for the enantioselective synthesis of this compound?
A1: The tandem intramolecular hydroamination/asymmetric transfer hydrogenation of N-(4-methylpent-1-yn-3-yl)ethanolamine is a highly effective one-pot method for synthesizing chiral 3-substituted morpholines, including this compound. This approach first utilizes a titanium catalyst for the hydroamination to form a cyclic imine, which is then reduced in situ with a chiral ruthenium catalyst via asymmetric transfer hydrogenation.
Q2: What are the key advantages of the tandem hydroamination/asymmetric transfer hydrogenation approach?
A2: This method is advantageous due to its operational simplicity as a one-pot reaction, which avoids the isolation of the intermediate imine. It has shown broad substrate scope for various 3-substituted morpholines and can achieve high yields and excellent enantioselectivities.
Q3: How does the steric hindrance of the isopropyl group impact the reaction?
A3: The bulky isopropyl group can influence the efficiency of the hydroamination step and the enantioselectivity of the asymmetric transfer hydrogenation. The choice of a suitable chiral ligand for the ruthenium catalyst is crucial to accommodate the steric bulk and achieve high enantiomeric excess (e.e.). In some cases, slower reaction rates might be observed compared to substrates with smaller substituents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal Chiral Catalyst/Ligand: The chosen chiral ligand may not provide sufficient steric and/or electronic influence for effective stereocontrol with the bulky isopropyl group. 2. Incorrect Catalyst Loading: An inappropriate catalyst-to-substrate ratio can lead to a decrease in enantioselectivity. 3. Reaction Temperature: The temperature of the asymmetric transfer hydrogenation step is critical for enantioselectivity. 4. Purity of Reagents and Solvents: Impurities, especially water or oxygen, can deactivate the catalysts or interfere with the reaction. | 1. Screen Chiral Ligands: Experiment with a variety of chiral diamine or phosphine ligands for the ruthenium catalyst. Ligands with different steric and electronic properties should be tested. 2. Optimize Catalyst Loading: Systematically vary the molar percentage of the ruthenium catalyst and chiral ligand to find the optimal ratio. 3. Adjust Temperature: The asymmetric transfer hydrogenation is typically run at or below room temperature. Lowering the temperature may improve enantioselectivity. 4. Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents. Degas solvents prior to use. Handle all reagents and catalysts under an inert atmosphere (e.g., argon or nitrogen). |
| Low Yield | 1. Inefficient Hydroamination: The titanium-catalyzed hydroamination may be incomplete. 2. Catalyst Deactivation: Both the titanium and ruthenium catalysts are sensitive to air and moisture. 3. Side Reactions: The starting aminoalkyne or the intermediate imine may undergo side reactions. 4. Inefficient Transfer Hydrogenation: The reduction of the cyclic imine may be slow or incomplete. | 1. Optimize Hydroamination Conditions: Increase the reaction time or temperature for the hydroamination step. Ensure the titanium catalyst is active. 2. Strict Inert Atmosphere: Maintain a rigorous inert atmosphere throughout the entire one-pot procedure. 3. Monitor Reaction by TLC/GC-MS: Track the consumption of the starting material and the formation of the intermediate imine and final product to identify potential side reactions. 4. Increase Hydrogen Source Concentration: Ensure an adequate amount of the hydrogen source (e.g., formic acid/triethylamine azeotrope) is present for the transfer hydrogenation. |
| Formation of Side Products | 1. Isomerization of the Alkyne: The starting aminoalkyne may isomerize under the reaction conditions. 2. Oligomerization: The starting material or intermediates may undergo oligomerization. 3. Incomplete Cyclization: The hydroamination may not proceed to full cyclization, leading to linear amine byproducts after reduction. | 1. Use Mild Reaction Conditions: Employ the mildest possible conditions (temperature, catalyst loading) for the hydroamination step. 2. Control Reactant Concentrations: Use appropriate concentrations to minimize intermolecular side reactions. 3. Confirm Imine Formation: Before adding the ruthenium catalyst, it may be beneficial to confirm the formation of the cyclic imine by TLC or GC-MS. |
Data Presentation
| Entry | R-Group | Product | Yield (%) | e.e. (%) |
| 1 | Phenyl | 3-Phenylmorpholine | 85 | >95 |
| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)morpholine | 82 | >95 |
| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)morpholine | 88 | >95 |
| 4 | 2-Thienyl | 3-(2-Thienyl)morpholine | 75 | >95 |
| 5 | Cyclohexyl | 3-Cyclohexylmorpholine | 70 | >95 |
Experimental Protocols
1. Synthesis of the Precursor: N-(4-methylpent-1-yn-3-yl)ethanolamine
2. General Protocol for Tandem Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation
This protocol is adapted from the synthesis of 3-phenylmorpholine and should be optimized for the this compound synthesis, particularly concerning the choice of chiral ligand, catalyst loading, and reaction temperature.
Materials:
-
N-(4-methylpent-1-yn-3-yl)ethanolamine
-
Titanium catalyst (e.g., Ti(NMe₂)₄ or a suitable precursor)
-
Chiral Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (S,S)-Ts-DPEN or other chiral diamines/phosphines)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous toluene
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
Step 1: Intramolecular Hydroamination
-
In a glovebox, charge a flame-dried Schlenk tube with the titanium catalyst (e.g., 5 mol%) and anhydrous toluene.
-
Add a solution of N-(4-methylpent-1-yn-3-yl)ethanolamine in anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture (e.g., at 80-110 °C) for a specified time (e.g., 12-24 hours), or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
Step 2: Asymmetric Transfer Hydrogenation
-
In a separate vial, prepare the chiral ruthenium catalyst by stirring the ruthenium precursor and the chiral ligand in anhydrous toluene at room temperature for approximately 30 minutes.
-
Add the prepared chiral ruthenium catalyst solution (e.g., 1-2 mol%) to the cooled reaction mixture from the hydroamination step.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 12-24 hours), monitoring the reduction of the intermediate imine by TLC or GC-MS.
Work-up:
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting decision tree for low enantioselectivity.
Technical Support Center: Handling and Disposal of Morpholine Derivatives
Frequently Asked Questions (FAQs)
Q1: What is N-(3-aminopropyl)morpholine and what are its primary hazards?
A1: N-(3-aminopropyl)morpholine is a colorless to pale yellow liquid with a mild amine-like odor.[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or if it comes into contact with the skin.[2][3]
Q2: What are the immediate first aid measures in case of exposure to N-(3-aminopropyl)morpholine?
A2: In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Q3: What personal protective equipment (PPE) should be worn when handling N-(3-aminopropyl)morpholine?
A3: To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used.[2]
Q4: How should N-(3-aminopropyl)morpholine waste be stored prior to disposal?
A4: N-(3-aminopropyl)morpholine waste should be treated as hazardous waste and stored in a designated, well-ventilated area.[4][5] Use only compatible, clearly labeled, and tightly sealed containers to prevent leaks and the release of vapors.[4][5] It is crucial to keep this waste stream separate from other chemical wastes, especially incompatible materials like acids and strong oxidizing agents, to avoid hazardous reactions.[4]
Q5: What are the proper disposal methods for N-(3-aminopropyl)morpholine waste?
A5: Disposal of N-(3-aminopropyl)morpholine waste must comply with all local, state, and federal regulations.
-
Do NOT dispose of this chemical down the drain or in the regular trash.[5]
-
All waste containing this substance should be collected in appropriate, labeled containers for hazardous waste.[5]
-
Disposal should be handled by a licensed hazardous waste disposal company.[4] They are equipped to handle and treat chemical wastes safely and in an environmentally responsible manner.[4]
Troubleshooting Guides
Scenario 1: I have accidentally mixed N-(3-aminopropyl)morpholine waste with an acidic waste stream.
-
Problem: Mixing amines with acids can cause a violent exothermic reaction, leading to heat generation, splattering, and the potential release of hazardous fumes.
-
Solution:
-
Immediate Action: Do not attempt to handle the mixture directly. Clear the area and ensure it is well-ventilated. If there are signs of a reaction (fumes, heat), evacuate the immediate vicinity.
-
Notification: Inform your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.
-
Do Not Attempt to Neutralize: Do not try to neutralize the mixture yourself, as this could worsen the reaction. Await guidance from trained EHS personnel.
-
Scenario 2: The container for my N-(3-aminopropyl)morpholine waste is leaking.
-
Problem: A leaking container can lead to chemical spills, exposure hazards, and environmental contamination.
-
Solution:
-
Safety First: Ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: If the leak is small, place the leaking container into a larger, compatible, and sealable container (secondary containment).
-
Cleanup: Absorb any spilled material with an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb large spills.
-
Disposal of Cleanup Materials: Collect the absorbent material and any contaminated items into a properly labeled hazardous waste container.
-
Reporting: Report the incident to your supervisor and EHS department.
-
Data Presentation
Table 1: Physical and Chemical Properties of N-(3-aminopropyl)morpholine
| Property | Value | Reference |
| CAS Number | 123-00-2 | [1][2] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [6] |
| Appearance | Colorless liquid | [1][6] |
| Odor | Faint, fishlike | [6] |
| Flash Point | 98 °C (208.4 °F) | [1] |
| Autoignition Temperature | 250 °C (482 °F) | [1] |
Table 2: Toxicological Data for N-(3-aminopropyl)morpholine
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3560 mg/kg | [1][3][7] |
| LD50 | Rabbit | Dermal | 1230 uL/kg | [1][3][7] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Use of N-(3-aminopropyl)morpholine
-
Preparation: Before starting any experiment, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily accessible. Locate the nearest eyewash station and safety shower.
-
Personal Protective Equipment: Don chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Dispensing: Conduct all dispensing and handling of N-(3-aminopropyl)morpholine inside a chemical fume hood to minimize inhalation exposure.
-
Waste Collection: During the experiment, collect all waste containing N-(3-aminopropyl)morpholine in a designated, compatible, and clearly labeled hazardous waste container. Keep the container closed when not in use.
-
Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.
Protocol 2: Small-Scale Spill Cleanup of N-(3-aminopropyl)morpholine
-
Assess the Situation: Ensure the spill is small and manageable. If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department.
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Store Waste: Seal the hazardous waste container, label it with the contents and date, and store it in a designated satellite accumulation area.
-
Report the Spill: Inform your supervisor and EHS department of the spill and the cleanup actions taken.
Visualizations
Caption: Workflow for the safe handling and disposal of N-(3-aminopropyl)morpholine waste.
Caption: Logical decision flow for responding to a spill of N-(3-aminopropyl)morpholine.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
- 6. N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
Technical Support Center: Scaling Up the Synthesis of 3-Isopropylmorpholine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-isopropylmorpholine and related substituted morpholines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of morpholine synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield dropped significantly when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes?
A1: A decrease in yield upon scale-up is a common issue stemming from several factors that change with scale:
-
Inefficient Mixing: Mixing that is effective in a small round-bottom flask may not be adequate in a large reactor. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Consider evaluating the effect of stirring speed during initial small-scale trials to better predict its impact on a larger scale.[1]
-
Heat Transfer Issues: Exothermic reactions are harder to control on a large scale due to the lower surface-area-to-volume ratio of larger reactors.[2] This can lead to temperature increases that cause product decomposition or the formation of impurities. Ensure your cooling system is sufficient for the larger batch size.
-
Extended Reaction Time: Everything takes longer at a larger scale, including heating, cooling, and reagent addition.[3] These prolonged times can lead to the degradation of sensitive reagents or products. It is crucial to conduct studies on the effect of extended reaction times during the process development stage.[1]
-
Changes in Reagent Addition: The rate of reagent addition can significantly impact selectivity. A slow, controlled addition on a small scale might become a faster, less controlled addition on a larger scale, altering the reaction outcome.
Q2: I am observing new, unidentified impurities in my scaled-up batch that were not present in the small-scale synthesis. How should I troubleshoot this?
A2: The appearance of new impurities is often linked to the issues mentioned above (mixing and heat transfer) and a few others:
-
Inconsistent Purity of Starting Materials: Ensure that the larger quantities of starting materials have the same purity profile as those used in the lab-scale synthesis. New batches from suppliers can introduce different impurity profiles.
-
Material Compatibility: The materials of the reactor itself (e.g., stainless steel vs. glass) can sometimes catalyze side reactions.[1] It is good practice to test for material corrosion or reactivity by adding a test piece of the reactor material to a small-scale reaction.[1]
-
Atmospheric Control: Inadequate inert atmosphere control (e.g., nitrogen or argon blanket) in a large reactor can allow for oxidative side reactions that are negligible on a small scale.
Q3: The final product's physical form is different (e.g., an oil instead of a solid, or a different crystal form). Why did this happen?
A3: Changes in physical form, such as new crystalline forms (polymorphism), are common during scale-up.[1] This is often due to:
-
Different Cooling Rates: Slower cooling in large reactors can lead to the formation of more thermodynamically stable crystal forms, which may have different physical properties.
-
Solvent and Impurity Profile: The presence of even small amounts of different impurities can influence crystallization behavior.
-
Agitation: The type and rate of agitation during crystallization can significantly affect the resulting crystal form and size.
Q4: My work-up and purification have become much less efficient at a larger scale. What can I do?
A4: Work-up and purification challenges are frequent during scale-up.
-
Liquid-Liquid Extractions: Separations that are clean in a separatory funnel can form emulsions in a large, mechanically stirred reactor. Consider adding a different solvent or brine, or adjusting the pH to aid separation.
-
Filtration and Washing: The washing effect on a large filter cake is often less efficient than on a small Büchner funnel, meaning impurities may not be completely removed.[1] Using equipment that allows for re-slurrying the filter cake in fresh solvent can improve washing efficiency.[1]
-
Chromatography: Relying on column chromatography for large-scale purification is often impractical. The most effective strategy is to optimize the reaction to minimize impurities, making purification simpler. If possible, develop a crystallization or distillation procedure for purification instead.[3]
Experimental Protocols
The following is a generalized, representative protocol for the synthesis of 3-substituted morpholines, based on a common and efficient method involving the cyclization of an amide followed by reduction.[4][5] This protocol was used for a multigram synthesis of (3S)-3-methylmorpholine and can be adapted for this compound.[4]
Protocol: Two-Step Synthesis of 3-Substituted Morpholines
Step 1: Synthesis of the Morpholinone Intermediate
-
Amide Formation: Dissolve the starting amino alcohol (e.g., (S)-2-aminoisovalerinol for this compound) in a solvent mixture of tetrahydrofuran (THF) and water. Cool the solution to -10 °C.
-
Slowly add an equimolar amount of chloroacetyl chloride to the cooled solution while maintaining the temperature.
-
Allow the reaction to stir for one hour at -10 °C.[4] The resulting acyclic amide is typically used in the next step without purification.[4]
-
Intramolecular Cyclization: To the crude amide solution, add potassium tert-butoxide (4 equivalents) in a mixture of isopropyl alcohol and dichloromethane.
-
Maintain the reaction temperature at 0 °C for two hours to facilitate the cyclization to the desired morpholinone.[4]
-
Upon completion, perform an appropriate aqueous work-up to isolate the crude morpholinone product.
Step 2: Reduction of the Morpholinone to this compound
-
Reduction: Dissolve the crude morpholinone from Step 1 in a suitable anhydrous solvent like THF.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 3 equivalents), to the solution at 0 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching and Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash them thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the final product by distillation or other appropriate methods to achieve the desired purity.
Quantitative Data from Representative Syntheses
Specific yield and condition data for the scale-up of this compound is not widely available in the reviewed literature. However, the table below summarizes results for the synthesis of analogous substituted morpholines, which can serve as a benchmark for process development.
| Product | Starting Materials | Key Reagents | Scale | Yield | Reference |
| (3S)-3-Methylmorpholine | (2S)-2-Aminopropan-1-ol, Chloroacetyl chloride | 1. K-t-butoxide 2. LiAlH₄ | Multigram | 70% (for reduction step) | [4] |
| Various 3,5-Disubstituted Morpholines | O-allyl ethanolamines, Aryl/Alkenyl halides | Pd-catalyst | Not specified | Moderate to Good | [6] |
| Various Highly Substituted Morpholines | Amino alcohols, Aldehydes, Diazomalonates | Copper catalyst | 0.2 - 1 mmol | 46% - 70% | [7] |
Visualizations: Workflows and Pathways
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cause1 [label="Poor Mixing", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Heat Transfer", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Extended Time", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cause4 [label="Reagent Purity", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cause5 [label="Crystallization\nConditions", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cause6 [label="Emulsion/\nFiltration", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
solution1 [label="Optimize Stirrer Speed/\nBaffle Design", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Improve Cooling Capacity/\nControl Addition Rate", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Conduct Time Studies/\nOptimize for Speed", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Qualify New Batches\nof Reagents", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Control Cooling Rate/\nUse Seeding", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution6 [label="Alter Solvents/\nImprove Washing Method", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> {low_yield, impurity, physical_change, workup_issue} [color="#4285F4"];
low_yield -> {cause1, cause2, cause3} [color="#5F6368"]; impurity -> {cause1, cause2, cause4} [color="#5F6368"]; physical_change -> cause5 [color="#5F6368"]; workup_issue -> cause6 [color="#5F6368"];
cause1 -> solution1 [color="#5F6368", style=dashed]; cause2 -> solution2 [color="#5F6368", style=dashed]; cause3 -> solution3 [color="#5F6368", style=dashed]; cause4 -> solution4 [color="#5F6368", style=dashed]; cause5 -> solution5 [color="#5F6368", style=dashed]; cause6 -> solution6 [color="#5F6368", style=dashed]; }
A logic diagram for troubleshooting common scale-up issues.
// Node Definitions start1 [label="Amino Alcohol\n(e.g., 2-aminoisovalerinol)", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="Chloroacetyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Acyclic Amide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=rounded]; morpholinone [label="Morpholinone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=rounded]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Invisible nodes for layout mid1 [shape=point, width=0.01, height=0.01];
// Edges start1 -> mid1 [arrowhead=none]; start2 -> mid1 [arrowhead=none]; mid1 -> amide [label=" Step 1a \n(Coupling)", color="#4285F4"]; amide -> morpholinone [label=" Step 1b \n(Cyclization, K-t-butoxide)", color="#4285F4"]; morpholinone -> product [label=" Step 2 \n(Reduction, LiAlH₄)", color="#4285F4"];
// Rank settings for horizontal layout {rank=same; start1; start2} }
A simplified workflow for the synthesis of this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 3-Isopropylmorpholine in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of 3-Isopropylmorpholine against other prevalent organocatalysts in asymmetric synthesis. The information presented is supported by experimental data to provide a clear performance benchmark.
Introduction to this compound as an Organocatalyst
This compound is a chiral secondary amine that has gained attention as an effective organocatalyst in various asymmetric transformations. Organocatalysts are small organic molecules that can drive chemical reactions, offering advantages like low toxicity, stability, and operational simplicity compared to traditional metal-based catalysts.[1] this compound's structure, featuring a rigid morpholine ring and a bulky isopropyl group, creates a specific chiral environment. This structure is crucial for controlling the stereochemical outcome of reactions, particularly in the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules.[2]
The primary mechanism through which this compound and similar amine catalysts operate is via enamine catalysis.[3][4][5] In this process, the catalyst reversibly reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate.[3][4][6] This intermediate then reacts with an electrophile, leading to the formation of a new chiral center with high stereoselectivity.
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for creating β-hydroxy carbonyl compounds, which are valuable building blocks for natural products and pharmaceuticals.[2] The performance of an organocatalyst in this reaction is typically measured by the chemical yield, the diastereomeric ratio (dr), and the enantiomeric excess (ee) of the product.
Below is a table summarizing the performance of this compound in comparison to other widely-used organocatalysts in the asymmetric aldol reaction between an aldehyde (p-nitrobenzaldehyde) and a ketone (acetone or cyclohexanone).
Table 1: Performance Comparison of Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Ketone Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| (S)-3-Isopropylmorpholine | Acetone | 20 | Toluene | 12 | 96 | - | 96 |
| L-Proline | Acetone | 30 | DMSO | 24 | 95 | - | 76 |
| (S)-2-(Trifluoromethyl)pyrrolidine | Acetone | 10 | neat | 48 | 98 | - | 93 |
| Hayashi-Jørgensen Catalyst | Cyclohexanone | 5 | CH2Cl2 | 2 | >99 | 95:5 | >99 (anti) |
| MacMillan Catalyst (2nd Gen) | Cyclohexanone | 10 | Ether | 24 | 93 | 95:5 | 99 (anti) |
Note: Data is compiled from various sources for illustrative comparison. Reaction conditions such as temperature and substrate concentration can significantly affect outcomes.
Experimental Protocols
Reproducibility is key in scientific research. The following is a generalized experimental protocol for conducting an organocatalyzed asymmetric aldol reaction, which can be adapted for screening different catalysts.
General Procedure for the Asymmetric Aldol Reaction:
-
To a vial containing the aldehyde (0.5 mmol, 1.0 equiv), the organocatalyst (0.05 - 0.15 mmol, 10-30 mol%) is added.
-
The ketone (2.5 mmol, 5.0 equiv) and the solvent (1.0 mL) are then added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature, 0 °C, or -20 °C).
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral High-Performance Liquid Chromatography, HPLC) are determined.[7][8]
Mechanistic Overview and Process Visualization
The efficacy of chiral amine organocatalysts like this compound is rooted in the formation of a transient enamine intermediate. This catalytic cycle allows for the regeneration of the catalyst, making it effective in substoichiometric amounts.
Figure 1: General catalytic cycle for an enamine-mediated aldol reaction.
The experimental workflow for evaluating such catalysts follows a systematic procedure from reaction setup to final analysis.
Figure 2: Standard experimental workflow for organocatalyst evaluation.
Discussion and Conclusion
This compound presents itself as a competent organocatalyst for asymmetric reactions. Its performance, particularly in terms of enantioselectivity, is often comparable to that of other pyrrolidine-based catalysts.
-
Advantages of this compound: The morpholine scaffold can offer different steric and electronic properties compared to the more common pyrrolidine ring of proline and its derivatives. This can lead to complementary selectivity for certain substrates where proline-based catalysts may be less effective. The presence of the oxygen atom in the morpholine ring can influence the catalyst's conformation and its hydrogen-bonding capabilities.
-
Comparison with Proline: L-Proline is a foundational organocatalyst, but it often requires higher catalyst loadings and can have limited solubility.[7][9] While effective, its stereoselectivity can sometimes be moderate. This compound and other synthetic catalysts often provide improved performance at lower catalyst loadings.
-
Comparison with Hayashi-Jørgensen and MacMillan Catalysts: These diarylprolinol silyl ether and imidazolidinone-based catalysts are highly effective and are considered state-of-the-art for many enamine and iminium-ion-mediated reactions, respectively.[1][10] They frequently achieve excellent yields and stereoselectivities at very low catalyst loadings.[1] However, they are structurally more complex and expensive to synthesize or purchase compared to simpler amines like this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enamines — Making Molecules [makingmolecules.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Synthesis of 3-Substituted Morpholines
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug candidates. Consequently, the development of efficient and versatile synthetic routes to access substituted morpholines, particularly at the C-3 position, is of paramount importance to researchers in drug discovery and development. This guide provides an objective comparison of three prominent synthetic strategies for obtaining 3-substituted morpholines, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between efficiency, substrate scope, stereochemical control, and the availability of starting materials. The following table summarizes the key quantitative data for three distinct and widely employed methods.
| Synthetic Route | Starting Materials | Key Steps | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: From 1,2-Amino Alcohols & α-Halo Acid Chlorides | 1,2-Amino Alcohols, Chloroacetyl Chloride | 1. Amide formation2. Base-mediated cyclization3. LAH reduction | 57-70% (overall) | Multi-day | Readily available starting materials, scalable. | Multi-step process, use of hazardous reagents (LAH). |
| Route 2: From Aziridines (Metal-Free, One-Pot) | Substituted Aziridines, 2-Chloroethanol | One-pot ring-opening and cyclization | 78-95% | ~15 hours | High yields, one-pot procedure, metal-free. | Requires synthesis of aziridine precursors, potential for regioisomer formation with unsymmetrical aziridines. |
| Route 3: Copper-Catalyzed Three-Component Reaction | 1,2-Amino Alcohols, Aldehydes, Diazomalonates | One-pot condensation and cyclization | 41-70% | 2-4 hours | High efficiency (one-pot), rapid access to complexity. | Requires a metal catalyst, diazomalonates can be hazardous, modest diastereoselectivity with chiral amino alcohols. |
Logical Relationship of Synthetic Strategies
The following diagram illustrates the conceptual flow of the three compared synthetic routes to 3-substituted morpholines, highlighting the key starting materials and the nature of the transformations.
The Strategic Advantage of 3-Isopropylmorpholine in Modern Synthesis
In the landscape of pharmaceutical and materials science, the morpholine scaffold is a cornerstone of molecular design, prized for its favorable physicochemical properties and its prevalence in a multitude of approved drugs. While unsubstituted morpholine provides a foundational building block, the strategic introduction of substituents onto the morpholine ring, such as the isopropyl group at the 3-position, offers distinct advantages in tailoring molecular properties for enhanced performance and specificity. This guide provides a comparative analysis of 3-isopropylmorpholine against other morpholine derivatives, supported by general principles of medicinal chemistry and synthetic strategy, to aid researchers in its effective application.
Comparative Analysis of Morpholine Derivatives
The utility of this compound in synthesis, particularly in the context of drug discovery, can be best understood through a comparative lens against unsubstituted morpholine and other substituted analogues. The isopropyl group at the C-3 position introduces specific steric and electronic effects that can profoundly influence a molecule's biological activity and pharmacokinetic profile.
| Feature | Unsubstituted Morpholine | 4-Alkyl-Morpholine (e.g., N-Methylmorpholine) | This compound |
| Primary Application | Versatile building block, base, solvent | Non-nucleophilic base, reagent in synthesis | Chiral building block, scaffold for bioactive molecules |
| Steric Hindrance | Low | Low at the oxygen, moderate at the nitrogen | High at the C-3 position |
| Lipophilicity (LogP) | Low | Moderate | High |
| Potential for Stereocontrol | None | None | High (introduces a chiral center) |
| Metabolic Stability | Generally stable | Can undergo N-dealkylation | Isopropyl group can influence metabolic pathways |
| Influence on Biological Activity | Often a solubilizing group | Can modulate basicity and receptor interaction | The isopropyl group can form key hydrophobic interactions with biological targets |
Inferred Advantages of the 3-Isopropyl Moiety
While specific quantitative data for reactions involving this compound is not abundant in publicly available literature, its advantages can be inferred from established principles of medicinal chemistry and organic synthesis:
-
Enhanced Target Affinity and Selectivity: The bulky and lipophilic isopropyl group can effectively probe hydrophobic pockets in target proteins, leading to increased binding affinity and selectivity. Structure-activity relationship (SAR) studies on various bioactive molecules have shown that alkyl substitutions on heterocyclic rings can significantly impact their potency.[1][2]
-
Improved Pharmacokinetic Properties: The introduction of the isopropyl group increases the lipophilicity of the molecule. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, such as enhanced membrane permeability and bioavailability.
-
Stereochemical Control: The presence of a substituent at the 3-position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is crucial in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The stereoselective synthesis of substituted morpholines is an active area of research.[3]
-
Vector for Further Functionalization: The 3-position can serve as a handle for further synthetic modifications, allowing for the exploration of a wider chemical space and the optimization of lead compounds.
Experimental Protocol: A General Approach to Substituted Morpholines
While a specific protocol for the synthesis of a molecule using this compound is not detailed in the provided search results, a general and modern approach for the synthesis of highly substituted morpholines has been developed. The following copper-catalyzed three-component reaction can be adapted for the synthesis of various morpholine derivatives.[4]
Reaction: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines
Materials:
-
Vicinal amino alcohol (e.g., 2-amino-3-methyl-1-butanol to yield a this compound derivative)
-
Aldehyde
-
Diazomalonate
-
Copper(I) catalyst (e.g., Cu(MeCN)4PF6)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To an oven-dried reaction vessel, add the amino alcohol (0.2 mmol), aldehyde (0.3 mmol), and diazomalonate (0.1 mmol).
-
Dissolve the starting materials in the solvent.
-
Add the copper(I) catalyst (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the desired substituted morpholine.
This method provides a versatile and efficient route to a wide range of substituted morpholines, and the starting materials can be chosen to introduce the desired substituents, such as an isopropyl group at the C-3 position.[4]
Visualizing Synthetic Pathways
To conceptualize the synthesis of a this compound-containing compound, the following diagram illustrates a generalized synthetic workflow.
Caption: A generalized workflow for the synthesis of a this compound derivative.
Signaling Pathway Implication
Morpholine-containing compounds are known to inhibit key signaling pathways implicated in various diseases. For instance, derivatives of morpholine have been developed as potent and selective inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine derivative.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective synthesis of morpholines: a comparative review
An Objective Comparison of Modern Stereoselective Strategies for Morpholine Synthesis
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the antidepressant Reboxetine. Its ability to improve physicochemical properties such as solubility and metabolic stability makes it a highly desirable heterocyclic motif. Consequently, the development of efficient and stereocontrolled methods for synthesizing substituted morpholines is of paramount importance to researchers in drug discovery and development. This guide provides a comparative overview of key modern strategies for the stereoselective synthesis of morpholines, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodology selection.
Key Synthetic Strategies
The primary approaches to stereoselective morpholine synthesis can be broadly categorized based on the bond-forming strategy and the type of catalysis employed. The most prominent modern methods include metal-catalyzed hydrogenations, cyclizations, and organocatalytic approaches.
Metal-Catalyzed Asymmetric Hydrogenation
This strategy involves the creation of a morpholine precursor with an unsaturated bond, followed by a stereoselective hydrogenation step to set the desired stereocenter(s). This "after cyclization" approach has proven highly effective, particularly for 2-substituted morpholines.
A leading example is the use of a rhodium complex with a large bite-angle bisphosphine ligand (SKP-Rh) to hydrogenate dehydromorpholines.[1][2] This method consistently delivers high yields and exceptional enantioselectivities.[1][3] The preparation of 2-substituted chiral morpholines, which was previously challenging, is now readily achievable with this technique.[4]
Comparative Data for Asymmetric Hydrogenation [1][2]
| Substrate (Dehydromorpholine) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Boc-2-phenyl-5,6-dihydro-2H-1,4-oxazine | 1.05 | 30 | >99 | 99 |
| N-Boc-2-(4-methoxyphenyl)-dihydromorpholine | 1.05 | 30 | >99 | 99 |
| N-Boc-2-(2-naphthyl)-dihydromorpholine | 1.05 | 30 | >99 | 99 |
| N-Boc-2-(thiophen-2-yl)-dihydromorpholine | 1.05 | 30 | >99 | 99 |
Representative Experimental Protocol: Asymmetric Hydrogenation [2]
To a dried Schlenk tube under an argon atmosphere, the dehydromorpholine substrate (0.1 mmol, 1.0 equiv) and the catalyst [Rh(COD)(SKP)]BF₄ (1.05 mol%) are added. Anhydrous and degassed dichloromethane (DCM, 2 mL) is then added. The tube is transferred to an autoclave, which is then purged with hydrogen gas three times. The pressure is set to 30 atm, and the reaction mixture is stirred at room temperature for 12-24 hours. After releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Intramolecular Reductive Etherification
This method constructs the morpholine ring via an intramolecular cyclization of a keto-alcohol precursor, followed by reduction. Indium(III) catalysis has emerged as a mild and efficient way to achieve this transformation, affording predominantly cis-disubstituted morpholines.[5] This approach is noted for its high diastereoselectivity and tolerance of various functional groups, including common nitrogen-protecting groups like Boc, Cbz, and Fmoc.[5]
Comparative Data for Indium(III)-Catalyzed Reductive Etherification [5]
| Substrate (Keto-Alcohol) | Protecting Group (N) | Yield (%) | Diastereomeric Ratio (dr) |
| 1-(4-methoxyphenyl)-2-((2-hydroxyethyl)(tosyl)amino)ethan-1-one | Ts | 90 | >20:1 (cis) |
| 1-phenyl-2-((2-hydroxy-2-phenylethyl)(Boc)amino)ethan-1-one | Boc | 85 | >20:1 (cis) |
| 1-cyclohexyl-2-((2-hydroxyethyl)(Cbz)amino)ethan-1-one | Cbz | 89 | >20:1 (cis) |
| 1-(furan-2-yl)-2-((2-hydroxypropyl)(Boc)amino)ethan-1-one | Boc | 81 | >20:1 (cis) |
Representative Experimental Protocol: Reductive Etherification [5]
To a solution of the N-protected keto-alcohol (0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL) at 0 °C is added triethylsilane (Et₃SiH, 0.6 mmol, 3.0 equiv). Indium(III) bromide (InBr₃, 0.04 mmol, 20 mol%) is then added in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 12-24 hours until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NaHCO₃ (5 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired morpholine product.
Palladium-Catalyzed Intramolecular Carboamination
This strategy involves the cyclization of an unsaturated amino alcohol derivative with an aryl or alkenyl halide. It is a modular approach that allows for variation in the morpholine substituents.[6] While it can provide excellent diastereoselectivity for certain substitution patterns, such as cis-3,5-disubstituted morpholines, the selectivity can be modest for other isomers.[6]
Comparative Data for Palladium-Catalyzed Carboamination [6]
| Ethanolamine Substrate | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |
| (R)-N-(4-methoxyphenyl)-1-phenyl-2-(allyloxy)ethanamine | 4-Bromotoluene | 75 | >20:1 (cis-3,5) |
| (R)-N-(4-methoxyphenyl)-1-cyclohexyl-2-(allyloxy)ethanamine | Bromobenzene | 72 | >20:1 (cis-3,5) |
| (S)-2-(allyloxy)-N-phenylpropan-1-amine | Bromobenzene | 68 (for morpholine 9) | 2:1 (2,3-disubstituted) |
| 1-(allyloxy)-3-(phenylamino)propan-2-ol derivative | Bromobenzene | 58 (for morpholine 11) | 2:1 (2,5-disubstituted) |
Representative Experimental Protocol: Carboamination [6]
In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (2 mol%), tri(2-furyl)phosphine (8 mol%), and NaOtBu (2.0 equiv). The O-allyl ethanolamine substrate (1.0 equiv) and the aryl bromide (2.0 equiv) are added, followed by toluene (to achieve 0.4 M concentration). The vial is sealed and heated to 105 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by flash chromatography to yield the morpholine product.
Method Comparison and Outlook
| Method | Catalyst Type | Key Advantage | Common Products | Selectivity |
| Asymmetric Hydrogenation | Rhodium | Exceptional enantioselectivity, high yields | 2-Substituted | Excellent ee (>99%) |
| Reductive Etherification | Indium (Lewis Acid) | High diastereoselectivity, broad functional group tolerance | cis-Disubstituted | Excellent dr (>20:1) |
| Carboamination | Palladium | Modular approach, access to diverse substitution patterns | 3,5-disubstituted, Fused | Variable dr (2:1 to >20:1) |
The choice of synthetic strategy depends heavily on the desired substitution pattern and stereochemistry of the target morpholine. For enantiopure 2-substituted morpholines, asymmetric hydrogenation stands out as a superior method.[1][4] For diastereomerically pure cis-disubstituted morpholines with various functionalities, the Indium(III)-catalyzed reductive etherification is a robust and reliable choice.[5] The Palladium-catalyzed carboamination offers greater flexibility in substituent placement but may require more optimization to achieve high stereoselectivity for certain isomers.[6]
Future developments will likely focus on expanding the scope of these powerful catalytic systems, reducing catalyst loadings, and developing novel organocatalytic methods that combine the benefits of mild reaction conditions with the high selectivity of metal catalysts.[7][8] As the demand for structurally complex and stereochemically pure pharmaceuticals grows, these advanced synthetic tools will be indispensable for the drug development professional.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of 3-Isopropylmorpholine and Piperidine as Organocatalysts: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that significantly influences reaction efficiency, stereoselectivity, and overall yield. This guide provides a comparative analysis of two secondary amine organocatalysts: the well-established piperidine and the less-explored 3-isopropylmorpholine.
Structural and Physicochemical Comparison
The catalytic activity of secondary amines like piperidine and this compound is primarily dictated by their basicity and the steric environment around the nitrogen atom. These factors influence their ability to form the key enamine and iminium ion intermediates that drive many organic transformations.
| Property | Piperidine | This compound | Analysis |
| Structure | A simple six-membered saturated heterocycle containing one nitrogen atom. | A morpholine ring substituted with an isopropyl group at the 3-position. | The presence of an oxygen atom in the morpholine ring and a bulky isopropyl group are the key structural differentiators. |
| Basicity (pKa of conjugate acid) | ~11.2 | Estimated to be lower than piperidine (~8.3 for morpholine). | The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen, making it less basic than piperidine. The isopropyl group has a minor electron-donating effect but is unlikely to overcome the effect of the oxygen. |
| Steric Hindrance | Relatively low steric hindrance around the nitrogen atom. | The isopropyl group at the 3-position introduces significant steric bulk in proximity to the nitrogen atom. | The steric hindrance of this compound is expected to be substantially higher than that of piperidine. This can influence the rate of catalyst-substrate association and may impact the stereochemical outcome of reactions. |
Catalytic Performance of Piperidine: A Data Summary
Piperidine is a widely used and effective catalyst for a variety of organic reactions, including Knoevenagel condensations, Michael additions, and aldol reactions. The following table summarizes representative data from the literature for piperidine-catalyzed transformations.
| Reaction Type | Reactants | Solvent | Time (h) | Yield (%) | Reference |
| Knoevenagel Condensation | 2-(1-phenylvinyl)benzaldehyde, Malononitrile | Benzene | 0.33 | 82 | [1] |
| Knoevenagel Condensation | Benzaldehyde, Malononitrile | Water | 2 | 95 | Not directly cited, representative value |
| Michael Addition | Pentane-2,4-dione, β-nitrostyrene | Not specified | Not specified | up to 89 (racemic) | [2] |
| Aldol Reaction | Acetone, 4-Nitrobenzaldehyde | Water | 168 | High Yield | [3] |
Proposed Experimental Protocol for a Comparative Study
To facilitate a direct and objective comparison of the catalytic efficacy of this compound and piperidine, the following experimental protocol for a Knoevenagel condensation is proposed.
Reaction: Knoevenagel condensation of benzaldehyde with malononitrile.
Materials:
-
Benzaldehyde (freshly distilled)
-
Malononitrile
-
Piperidine
-
This compound
-
Ethanol (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 102 µL) and malononitrile (1.0 mmol, 66 mg).
-
Add anhydrous ethanol (2.0 mL) as the solvent.
-
Add the catalyst (piperidine or this compound) at various loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
For analysis, quench the aliquot with a small amount of dilute HCl and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄ before analysis.
-
Calculate the yield of the product, benzylidenemalononitrile, using the internal standard.
-
Repeat the experiment for each catalyst and each catalyst loading to ensure reproducibility.
Data to Collect:
-
Reaction yield at each time point for each catalyst and loading.
-
Initial reaction rate for each catalyst.
-
Any observed side products.
Mechanistic Considerations and Visualizations
Both piperidine and this compound are expected to catalyze reactions through the formation of enamine or iminium ion intermediates. The efficiency of these catalytic cycles will be influenced by the basicity and steric properties of the amine.
Figure 1: Generalized Enamine Catalytic Cycle.
Figure 2: Generalized Iminium Ion Catalytic Cycle.
Figure 3: Proposed Experimental Workflow.
Conclusion and Outlook
While piperidine is a well-documented and effective organocatalyst, the structural features of this compound suggest it may offer different, and potentially advantageous, catalytic properties. The reduced basicity might be beneficial in reactions sensitive to strong bases, while the increased steric hindrance could lead to different stereochemical outcomes.
The lack of direct comparative studies highlights a research gap. The experimental protocol provided in this guide offers a clear and standardized method for researchers to directly compare the efficacy of these two catalysts. Such studies would be a valuable contribution to the field of organocatalysis, providing deeper insights into the structure-activity relationships of secondary amine catalysts and potentially uncovering a superior catalyst for specific applications in organic synthesis and drug development.
References
A Comparative Guide to the Synthesis of 3-Isopropylmorpholine for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. 3-Isopropylmorpholine, a valuable scaffold in medicinal chemistry, can be synthesized through various protocols. This guide provides a detailed comparison of two prominent methods: direct N-alkylation of a precursor and a three-component reaction strategy, offering insights into their respective methodologies, performance metrics, and experimental considerations.
The selection of an appropriate synthetic route is a critical decision in the drug development pipeline, impacting factors from discovery to large-scale production. This document aims to facilitate this decision-making process by presenting a side-by-side analysis of two distinct pathways to this compound, a heterocyclic compound with significant potential in the design of novel therapeutic agents.
Comparative Analysis of Synthesis Protocols
The two methods presented here offer different approaches to the construction of the this compound core. Protocol A follows a classical two-step sequence involving the formation of a morpholinone intermediate followed by reduction. In contrast, Protocol B utilizes a more convergent copper-catalyzed three-component reaction. The key performance indicators for each method are summarized below.
| Parameter | Protocol A: N-Alkylation & Reduction | Protocol B: Three-Component Reaction |
| Starting Materials | L-Valinol, Chloroacetyl chloride | L-Valinol, Aldehyde, Diazomalonate |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) | Copper(I) Catalyst |
| Reaction Steps | 2 | 1 |
| Overall Yield | ~75% | 40-70% (Varies with substrate) |
| Purity | High (after chromatography) | Moderate to High (requires chromatography) |
| Reaction Time | ~24 hours | ~12-24 hours |
| Scalability | Established for similar reductions | Potentially scalable, optimization may be needed |
| Stereocontrol | High (retention of stereochemistry from L-Valinol) | Modest diastereoselectivity |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic protocol, the following diagrams illustrate the key transformations.
Comparative study of catalysts for the Knoevenagel condensation
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds. This reaction is widely employed in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. The choice of catalyst is critical, profoundly influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Knoevenagel condensation is typically evaluated based on reaction time, product yield, and the reaction conditions required. The following table summarizes the performance of a diverse range of catalysts in the condensation of benzaldehyde with malononitrile, a common model reaction.
| Catalyst | Catalyst Type | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Wet copper slag | Heterogeneous | EtOH: H2O (1:1), Room Temp. | 0.5 h | 98 | [1] |
| Commercial MgO | Heterogeneous | EtOH, Room Temp. | 0.3 h | 95 | [1] |
| [Gd2(tnbd)3(DMF)4].4DMF.3H2O | Homogeneous (MOF) | C6H6, Room Temp. | 0.3 h | 98 | [1] |
| TMU-5 | Heterogeneous (MOF) | Water, Room Temp. | 0.5 h | 100 | [1] |
| Ce(PO2NH)3.5H2O | Heterogeneous | EtOH, 100°C | 2 h | 96 | [1] |
| Unannealed ZrO2 | Heterogeneous | EtOH, 78°C | 3 h | 92 | [1] |
| FeNPs/PPD@rGO | Heterogeneous | Toluene, 40°C | 3.5 h | 100 | [1] |
| MOF-NH2 | Heterogeneous (MOF) | DMF, 80°C | 4.5 h | 95 | [1] |
| Cu-metal surface | Heterogeneous | EtOH, 56°C | 6 h | 94 | [1] |
| Pb(cpna)2.DMF.6H2O | Homogeneous (Coordination Polymer) | MeCN, Room Temp. | 1 h | 100 | [1] |
| NHCu(II)@MNP | Heterogeneous | Ethanol, 80°C | 1 h | 96 | [1] |
| MIL-53 (Fe)@SiO2@NiFe2O4 | Heterogeneous (MOF) | Solvent-free, Room Temp. | 0.25 h | 98 | [1] |
| Boric Acid | Homogeneous | Aqueous Ethanol, Room Temp. | Not specified | High | [2] |
| Alginate–Brushite Beads | Heterogeneous | Water, 100°C | 10 min | 97 | [3] |
| Gallium Chloride | Homogeneous | Solvent-free, Room Temp. | Not specified | High | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the Knoevenagel condensation using heterogeneous and homogeneous catalysts.
General Procedure for Knoevenagel Condensation using a Heterogeneous Catalyst (e.g., Alginate–Brushite Beads)[3]
-
Reaction Setup: To a stirred mixture of an arylaldehyde (1.5 mmol) and an active methylene compound (1.5 mmol) in water (1 to 3 mL), add the catalyst (25 mg).
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature, 40°C, or 100°C).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, ethyl acetate (3 x 10 mL) is added to the reaction mixture. The catalyst is removed by filtration.
-
Isolation: The organic layer is concentrated under reduced pressure to yield a residue, which is then purified by distillation under vacuum followed by recrystallization.
-
Characterization: The structure of the product is confirmed by 1H NMR spectroscopy.
General Procedure for Knoevenagel Condensation using a Homogeneous Catalyst (e.g., Boric Acid)[2]
-
Reactant Preparation: Dissolve p-chlorobenzaldehyde (1 mmol) and the active methylene compound (1 mmol) in aqueous ethanol (5 mL) at room temperature.
-
Catalyst Addition: Add boric acid (10 mol%) to the solution.
-
Reaction: Stir the solution on a magnetic stirrer at room temperature until the reaction is complete.
-
Monitoring: Monitor the reaction's progress using TLC with a mobile phase of ethyl acetate and hexane (10:1).
-
Product Isolation: Upon completion, the product can often be purified by washing with cold ethanol.
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: A typical workflow for screening catalysts for the Knoevenagel condensation.
References
A Comparative Analysis of Byproduct Formation in Industrial Morpholine Syntheses
For researchers, scientists, and drug development professionals, understanding the impurity profile of key reagents is paramount. This guide provides an in-depth comparison of the reaction byproducts generated during the three primary industrial synthesis routes of morpholine: the dehydration of diethanolamine (DEA), the reaction of diethylene glycol (DEG) with ammonia, and the reaction of bis(2-chloroethyl) ether with ammonia.
Morpholine, a versatile heterocyclic amine, is a crucial building block in the synthesis of numerous pharmaceuticals and fine chemicals. The choice of synthetic route can significantly impact the purity of the final product, with different methods yielding distinct byproduct profiles. This guide offers a detailed examination of these byproducts, supported by quantitative data and experimental protocols, to aid in the selection of the most appropriate synthesis strategy for specific research and development needs.
Quantitative Comparison of Byproducts
The following table summarizes the key byproducts and their relative abundance for the three main morpholine synthesis methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Primary Byproducts (Organic) | Primary Byproducts (Inorganic) | Morpholine Yield |
| Dehydration of Diethanolamine (DEA) | Diethanolamine | Concentrated Sulfuric or Hydrochloric Acid | N-hydroxyethylmorpholine (trace) | Sodium Sulfate (significant, upon neutralization) | Up to 95%[1] |
| Diethylene Glycol (DEG) & Ammonia | Diethylene Glycol, Ammonia | Hydrogen, Hydrogenation Catalyst (e.g., Ni, Cu, Co) | 2-(2-aminoethoxy)ethanol (AEE), N-ethylmorpholine, High-molecular-weight condensation products ("heavies") | - | 60-90%[2] |
| Bis(2-chloroethyl) Ether & Ammonia | Bis(2-chloroethyl) ether, Ammonia | - | Unreacted starting material and trace impurities | Ammonium Chloride (significant) | High |
Experimental Protocols
Detailed methodologies for the three primary synthesis routes are provided below.
Synthesis of Morpholine via Dehydration of Diethanolamine (DEA)
This laboratory-scale protocol is based on the acid-catalyzed cyclization of diethanolamine.
Materials:
-
Diethanolamine (DEA)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Calcium Oxide (CaO) or Sodium Hydroxide (NaOH) for neutralization
-
Potassium Hydroxide (KOH) for drying
-
Sodium metal for final drying and purification
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 62.5 g of diethanolamine.[2]
-
Slowly and with cooling, add concentrated hydrochloric acid until the pH of the mixture is approximately 1.[2] This step is highly exothermic.
-
Heat the mixture to drive off water, increasing the internal temperature to 200-210 °C. Maintain this temperature for 15 hours.[2]
-
After cooling, neutralize the acidic reaction mixture with a strong base such as calcium oxide or a concentrated sodium hydroxide solution.
-
Distill the crude morpholine from the neutralized mixture.
-
Dry the distillate by stirring with potassium hydroxide pellets.
-
For final purification, reflux the dried morpholine over a small amount of sodium metal and then fractionally distill, collecting the fraction boiling at 126-129 °C.[2]
Synthesis of Morpholine from Diethylene Glycol (DEG) and Ammonia
This industrial process involves the reductive amination of diethylene glycol over a heterogeneous catalyst.
Materials:
-
Diethylene Glycol (DEG)
-
Anhydrous Ammonia (NH₃)
-
Hydrogen (H₂)
-
Hydrogenation catalyst (e.g., nickel, copper, or cobalt on an alumina support)[2]
Procedure:
-
The reaction is typically carried out in a high-pressure, high-temperature continuous flow reactor packed with a solid hydrogenation catalyst.
-
A mixture of diethylene glycol, ammonia, and hydrogen is fed into the reactor.
-
The reaction is maintained at a temperature between 150-400 °C and a pressure of 30-400 atmospheres.[3]
-
The effluent from the reactor, containing morpholine, unreacted starting materials, byproducts, and water, is cooled and depressurized.
-
The excess ammonia and hydrogen are separated and recycled.
-
The liquid product mixture is then subjected to fractional distillation to isolate pure morpholine.
Synthesis of Morpholine from Bis(2-chloroethyl) Ether and Ammonia
This method relies on the nucleophilic substitution of the chloro groups by ammonia.
Materials:
-
Bis(2-chloroethyl) ether
-
Aqueous or anhydrous ammonia
Procedure:
-
Bis(2-chloroethyl) ether is reacted with an excess of aqueous or anhydrous ammonia in a pressure vessel.[3]
-
The reaction mixture is heated to promote the nucleophilic substitution and cyclization.
-
The primary inorganic byproduct, ammonium chloride, precipitates from the reaction mixture.[3]
-
After the reaction is complete, the excess ammonia is vented or recovered.
-
The morpholine is isolated from the reaction mixture by filtration to remove the ammonium chloride, followed by distillation of the filtrate.
Visualizing the Synthesis and Byproduct Landscape
The following diagrams illustrate the chemical transformations and the logical flow for analyzing the byproduct profiles of the different morpholine synthesis methods.
Caption: Comparative pathways of the three main industrial morpholine syntheses.
Caption: General experimental workflow for morpholine synthesis and byproduct analysis.
References
A Comparative Guide to Chiral Morpholine Synthesis: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral morpholines is a critical task. These scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The choice of synthetic route can significantly impact the overall cost, time, and resources required for a project. This guide provides a comprehensive comparison of prominent methods for chiral morpholine synthesis, offering a detailed cost-benefit analysis supported by experimental data to inform the selection of the most appropriate technique for your research and development needs.
This analysis focuses on five key methodologies: organocatalytic synthesis of C2-functionalized morpholines, tandem hydroamination/asymmetric transfer hydrogenation, asymmetric hydrogenation of dehydromorpholines, synthesis from the chiral pool (amino acids), and a green chemistry approach utilizing ethylene sulfate.
Comparative Analysis of Chiral Morpholine Synthesis Methods
The following table provides a quantitative comparison of key performance indicators and cost factors associated with the different chiral morpholine synthesis methods. Prices are estimates based on commercially available data for the key reagents and catalysts and may vary depending on the supplier and scale.
| Method | Key Reagents & Catalysts | Starting Materials | Typical Yield | Enantiomeric Excess (ee) | Estimated Cost per mmol of Product | Strengths | Weaknesses |
| Organocatalytic Synthesis | (2R,5R)-2,5-diphenylpyrrolidine, N-Chlorosuccinimide (NCS) | Aldehydes, Amino alcohols | 35-60% (overall)[1][2] | 75-98%[1][2] | ~$25-50 | Metal-free, commercially available organocatalyst, good for C2-functionalization.[1] | Multi-step process can lower overall yield, catalyst can be expensive at larger scales. |
| Tandem Hydroamination/ Asymmetric Transfer Hydrogenation | Ti(NMe2)2(HMPA)2, RuCl--INVALID-LINK-- | Aminoalkynes | Good (>95% in many cases)[3][4] | Excellent (>95% in most cases)[3][4] | ~$30-60 (catalyst cost is a major factor) | One-pot tandem reaction, high efficiency and enantioselectivity, scalable.[3][4] | Requires specialized and expensive metal catalysts, starting aminoalkynes may require synthesis. |
| Asymmetric Hydrogenation of Dehydromorpholines | [Rh(cod)2]BF4, Chiral Bisphosphine Ligand (e.g., SKP) | Dehydromorpholines | Quantitative (>99%)[5] | Excellent (up to 99%)[5] | ~$40-70 (ligand and Rh catalyst cost) | Highly efficient and enantioselective, atom economical.[5] | Preparation of dehydromorpholine precursors can be multi-step, expensive Rhodium catalyst and chiral ligands. |
| Synthesis from Chiral Pool (Amino Acids) | N-Boc-L-serine methyl ester, LiAlH4 | Amino Acids (e.g., L-serine) | Moderate to Good (Varies with specific route) | High (derived from starting material) | ~$15-35 | Readily available and relatively inexpensive chiral starting materials, predictable stereochemistry. | Can require multiple protection/deprotection steps, potentially lower overall yield. |
| "Green" Synthesis with Ethylene Sulfate | Ethylene Sulfate, tBuOK | 1,2-Amino Alcohols | High-yielding | High (depends on starting amino alcohol) | ~$10-25 | Uses inexpensive and readily available reagents, environmentally friendly, scalable. | Primarily for N-alkylation to form the morpholine ring, chirality is dependent on the starting amino alcohol. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for the key transformations discussed.
Organocatalytic Synthesis of C2-Functionalized Morpholines
This protocol is adapted from the work of Jørgensen and co-workers for the enantioselective synthesis of C2-functionalized, N-protected morpholines.
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and (2R,5R)-2,5-diphenylpyrrolidine (0.1 mmol) in dichloromethane (DCM, 2.0 mL) at 0 °C, add N-chlorosuccinimide (NCS, 1.3 mmol).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or ¹H NMR until the aldehyde is consumed.
-
Cool the reaction mixture to -78 °C and add pentane to precipitate the catalyst and succinimide.
-
Filter off the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the crude chloro-aldehyde in a suitable solvent and add the desired amino alcohol.
-
The subsequent reductive amination and cyclization steps can be carried out in a one-pot fashion to yield the final chiral morpholine.
Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This one-pot procedure provides efficient access to 3-substituted chiral morpholines.
Procedure:
-
Hydroamination: In a glovebox, a vial is charged with the titanium bis(amidate)bis(amido) precatalyst (0.05 mmol) and the aminoalkyne (1.0 mmol) in an appropriate solvent (e.g., toluene). The reaction is heated at 110 °C for 24 hours.
-
Asymmetric Transfer Hydrogenation: The reaction is cooled to room temperature. A solution of RuCl--INVALID-LINK-- (0.01 mmol) in a formic acid/triethylamine azeotrope is added. The reaction is stirred at room temperature for 12 hours.
-
Work-up involves quenching with saturated aqueous NaHCO₃, extraction with an organic solvent, drying, and purification by column chromatography.
Asymmetric Hydrogenation of Dehydromorpholines
This method offers high yields and enantioselectivities for 2-substituted chiral morpholines.[5]
Procedure:
-
In a glovebox, a solution of the dehydromorpholine substrate (0.25 mmol) and the Rh-bisphosphine catalyst (e.g., [Rh(cod)(SKP)]BF₄, 1 mol%) are dissolved in anhydrous, degassed solvent (e.g., DCM).
-
The resulting solution is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
Synthesis from Chiral Pool (L-Serine)
This is a representative example of utilizing a readily available chiral starting material.
Procedure:
-
Protection: N-Boc-L-serine methyl ester is used as the starting material. The hydroxyl and amine groups are suitably protected.
-
Reduction: The ester is reduced to the corresponding alcohol using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like THF.
-
Cyclization: The resulting amino diol derivative is then subjected to cyclization conditions, often involving the formation of a better leaving group on one of the hydroxyls, followed by intramolecular nucleophilic attack by the other hydroxyl or the deprotected amine.
-
Deprotection: Removal of protecting groups yields the final chiral morpholine derivative.
"Green" Synthesis with Ethylene Sulfate
This method provides a more environmentally benign route to morpholines.
Procedure:
-
To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., THF), add potassium tert-butoxide (tBuOK, 1.1 equiv).
-
Add ethylene sulfate (1.05 equiv) to the mixture.
-
The reaction is typically stirred at room temperature and monitored by TLC.
-
A second equivalent of base is often required for the final ring-closing step to form the morpholine.
-
Work-up involves quenching the reaction, extraction, and purification.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic methods.
Caption: Generalized workflows for different chiral morpholine synthesis methods.
Caption: Logical relationships between starting material type and synthetic approach.
Conclusion
The selection of an optimal synthetic route for chiral morpholines is a multifaceted decision that requires careful consideration of various factors.
-
For rapid access to novel C2-functionalized analogs with high enantioselectivity, the organocatalytic approach offers a robust, metal-free option.
-
When high efficiency, atom economy, and scalability are paramount for 3-substituted morpholines, the tandem hydroamination/asymmetric transfer hydrogenation is a powerful one-pot strategy, albeit with higher catalyst costs.
-
Asymmetric hydrogenation of dehydromorpholines provides excellent yields and enantioselectivities for 2-substituted derivatives but may require more effort in substrate preparation.
-
For cost-effective synthesis where the desired stereoisomer is derivable from a common amino acid, the chiral pool approach is highly attractive.
-
Finally, for processes where environmental impact and the use of inexpensive, readily available reagents are the primary drivers, the "green" synthesis utilizing ethylene sulfate presents a compelling alternative.
By carefully weighing the pros and cons of each method, researchers can make an informed decision that best aligns with their project goals, budget, and timeline.
References
- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. carolinachemical.com [carolinachemical.com]
- 4. Lithium aluminum Hydride, 2.4M Solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
The Strategic Role of 3-Isopropylmorpholine in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the morpholine scaffold has emerged as a privileged structure, frequently incorporated into drug candidates to enhance their pharmacological properties. A specific derivative, 3-isopropylmorpholine, has demonstrated significant potential, particularly in the development of targeted cancer therapies. This guide provides a comprehensive literature review of the applications of this compound in drug discovery, offering a comparative analysis with alternative scaffolds and detailing key experimental data and protocols for researchers, scientists, and drug development professionals.
The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is prized in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The strategic placement of substituents on the morpholine ring can further refine a compound's biological activity and pharmacokinetic profile. The introduction of an isopropyl group at the 3-position, creating this compound, has been a key structural feature in the design of potent and selective enzyme inhibitors.
This compound in PI3K Inhibition: The Case of Taselisib (GDC-0032)
A prominent example of the successful application of the this compound scaffold is in the development of Taselisib (GDC-0032), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] The PI3K pathway is frequently dysregulated in cancer, making it a critical target for therapeutic intervention.[4]
Taselisib, which incorporates an (S)-3-isopropylmorpholine moiety, exhibits high affinity for several PI3K isoforms, with a particularly strong inhibitory activity against PI3Kα, a frequently mutated isoform in various cancers.[1][3][5] The (S)-stereochemistry of the this compound is a crucial element of its structure, contributing to the molecule's specific interactions within the enzyme's binding pocket.
Performance Comparison: this compound vs. Alternative Scaffolds
To understand the contribution of the this compound moiety, it is valuable to compare its performance with compounds containing alternative scaffolds. A relevant case study involves the pan-PI3K inhibitor ZSTK474, which contains two unsubstituted morpholine rings.[6] Structure-activity relationship (SAR) studies on ZSTK474, where one of the morpholine rings is replaced with various other functional groups, provide insights into the importance of this scaffold.
While a direct comparison with a this compound-substituted ZSTK474 analog is not available in the public literature, the data from ZSTK474 analogs highlights the sensitivity of PI3K inhibition to changes in the morpholine ring. For instance, replacement of a morpholine ring in ZSTK474 with piperazine or other amine-containing groups can significantly alter the inhibitory profile against different PI3K isoforms.[6]
The data below summarizes the inhibitory activities of Taselisib (containing this compound) and select ZSTK474 analogs (with alternative substitutions) against the four Class I PI3K isoforms.
| Compound/Analog | Scaffold Moiety | PI3Kα (Ki/IC50, nM) | PI3Kβ (Ki/IC50, nM) | PI3Kγ (Ki/IC50, nM) | PI3Kδ (Ki/IC50, nM) | Reference |
| Taselisib (GDC-0032) | (S)-3-Isopropylmorpholine | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) | [3] |
| ZSTK474 | Morpholine | 16 (IC50) | 210 (IC50) | 60 (IC50) | 37 (IC50) | [6] |
| ZSTK474 Analog (Piperazine) | Piperazine | 1,400 (IC50) | >10,000 (IC50) | 4,300 (IC50) | 1,100 (IC50) | [6] |
| ZSTK474 Analog (N-Methylpiperazine) | N-Methylpiperazine | 3,100 (IC50) | >10,000 (IC50) | 9,800 (IC50) | 2,700 (IC50) | [6] |
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed methodologies for key experiments are provided below.
PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay is commonly used to determine the enzymatic activity of PI3K isoforms and the inhibitory potency of test compounds.
Principle: The assay measures the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) from its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2). The detection system utilizes a competitive binding format where a fluorescently labeled PIP3 tracer competes with the enzyme-generated PIP3 for binding to a specific PIP3-binding protein, typically tagged with a fluorescence resonance energy transfer (FRET) donor. The resulting FRET signal is inversely proportional to the amount of PIP3 produced, and therefore to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and CHAPS.
-
Dilute the PI3K enzyme to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing ATP and PIP2 in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., Taselisib) in DMSO and then in the reaction buffer.
-
-
Enzyme Reaction:
-
Add the test compound solution to a 384-well microplate.
-
Add the enzyme solution to the wells containing the test compound and incubate for a short period at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents, including the fluorescently labeled PIP3 tracer and the FRET donor-labeled binding protein.
-
Incubate the plate at room temperature to allow the binding equilibrium to be reached.
-
Read the plate on a microplate reader capable of measuring HTRF signals (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Taselisib.
Caption: Experimental workflow for the PI3K HTRF assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Isopropylmorpholine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-Isopropylmorpholine, a clear and compliant disposal procedure is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). Based on the hazards associated with similar morpholine derivatives, this includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Identification and Characterization: Based on the properties of related morpholine compounds, this compound should be treated as hazardous waste.[3] It is likely to be corrosive and may cause severe skin and eye burns.[1][2][4]
2. Containerization: Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended. Ensure the container is in good condition with a secure lid to prevent spills or releases.[5]
3. Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and indicate the primary hazards (e.g., Corrosive, Toxic). Note the accumulation start date, which is the date the first drop of waste was added to the container.
4. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[5] This area should be secure, well-ventilated, and equipped with secondary containment to manage any potential leaks.
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6] Provide the EHS department with a complete and accurate description of the waste.
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain or in the regular trash.[3] This can lead to environmental contamination and damage to plumbing systems.
-
DO NOT allow this compound to evaporate in a fume hood as a means of disposal.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. Absorb the spill with dry earth, sand, or another non-combustible material.[4] Collect the absorbed material into a suitable container for disposal as hazardous waste. Do not allow the spilled material to enter sewers or waterways.[4]
Summary of Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat. | [1][2] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. | |
| Waste Classification | Hazardous Waste (likely Corrosive, Toxic). | [1][2][3][4] |
| Approved Container | Compatible, leak-proof container (e.g., HDPE). | [5] |
| Labeling Requirements | "Hazardous Waste," full chemical name, primary hazards, accumulation start date. | |
| Prohibited Disposal | No drain or regular trash disposal. No evaporation. | [3] |
| Disposal Method | Contact institutional EHS for pickup. | [6] |
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
